Ethyl 4-hydroxy-4-phenylbutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-hydroxy-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIBZVQXJULPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties & Synthesis of Ethyl 4-hydroxy-4-phenylbutanoate
This guide serves as a technical reference for Ethyl 4-hydroxy-4-phenylbutanoate (CAS 111636-13-6), a chiral building block distinct from the more common ACE-inhibitor intermediate, Ethyl 2-hydroxy-4-phenylbutanoate.
Executive Summary
This compound is a gamma-hydroxy ester used primarily as a precursor for chiral 1,3-diamines and substituted
Critical Advisory: Researchers must distinguish this compound from its structural isomer, Ethyl 2-hydroxy-4-phenylbutanoate (HPBE), a key intermediate for Enalapril. Unlike the 2-hydroxy variant, the 4-hydroxy isomer possesses a high propensity for intramolecular cyclization to form 5-phenyl-
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 4-Hydroxy-4-phenylbutyric acid ethyl ester; |
| CAS Number | 111636-13-6 (Racemic) / 125639-64-7 (S-Enantiomer) |
| Molecular Formula | |
| Molecular Weight | 208.25 g/mol |
| SMILES | CCOC(=O)CCC(O)C1=CC=CC=C1 |
| Structural Class |
Structural Isomerism Alert
The similarity in naming conventions often leads to procurement errors.
-
Target Compound (C4-OH): Hydroxyl is benzylic (adjacent to the phenyl ring). Unstable toward lactonization.
-
Common Isomer (C2-OH): Hydroxyl is
to the ester. Stable; used for ACE inhibitors.
Part 2: Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for the racemic mixture.
Physical Properties
| Property | Value / Range | Condition / Note |
| Physical State | Viscous Liquid | Colorless to pale yellow oil |
| Boiling Point | 315°C (Predicted) | Warning: Likely decomposes/lactonizes >150°C. Distill only under high vacuum (<1 mmHg). |
| Density | At 20°C | |
| Flash Point | >110°C | Closed Cup (Estimated) |
| Vapor Pressure | At 25°C (Low volatility) |
Solubility & Lipophilicity
| Parameter | Value | Implications for Extraction |
| LogP (Octanol/Water) | 2.15 - 2.50 | Moderately lipophilic. Extract with EtOAc or DCM. |
| Water Solubility | Low (< 1 mg/mL) | Forms emulsions easily due to amphiphilic nature. |
| pKa (Hydroxyl) | ~14.8 | Benzylic alcohol; deprotonation requires strong bases (NaH). |
| pKa ( | ~24.5 | Ester enolate formation requires LDA/LiHMDS at -78°C. |
Stability & Reactivity (The Lactonization Pathway)
The defining characteristic of this molecule is the equilibrium between the open-chain ester and the cyclic lactone.
-
Thermodynamic Driver: Formation of a stable 5-membered furanone ring.
-
Catalysts: Acidic media (pH < 4), high heat (>100°C), or prolonged storage in protic solvents.
-
Prevention: Store in aprotic solvents (THF, Hexane) at 4°C with trace base (e.g.,
) if strictly necessary to maintain the ester form.
Figure 1: The acid-catalyzed cyclization pathway. To preserve the ethyl ester, avoid acidic workups.
Part 3: Synthesis & Experimental Protocols
Synthesis Strategy
The most robust route is the chemoselective reduction of Ethyl 4-oxo-4-phenylbutanoate (Friedel-Crafts product of benzene and succinic anhydride derivative).
Protocol: Chemoselective Reduction (NaBH4)
Objective: Reduce the ketone at C4 without hydrolyzing the ester at C1.
Reagents:
-
Precursor: Ethyl 4-oxo-4-phenylbutanoate (1.0 eq)
-
Reductant: Sodium Borohydride (
, 0.5 eq) -
Solvent: Absolute Ethanol (0.2 M concentration)
-
Quench: Saturated
Step-by-Step Workflow:
-
Dissolution: Dissolve Ethyl 4-oxo-4-phenylbutanoate in absolute ethanol under
atmosphere. Cool to 0°C (Ice bath).-
Why? Low temperature prevents transesterification and suppresses ester reduction.
-
-
Addition: Add
portion-wise over 20 minutes.-
Observation: Mild gas evolution (
).
-
-
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Target: Disappearance of the ketone spot (
).
-
-
Quench: Carefully add sat.
solution.-
Critical: Do NOT use HCl. Acidification will trigger immediate lactonization to 5-phenylbutyrolactone.
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
-
Purification: Dry over
. Concentrate in vacuo at <40°C.-
Result: Colorless oil.[] Yield typically 85-92%.
-
Protocol: Asymmetric Synthesis (Biocatalytic)
For drug development requiring high enantiomeric excess (ee), biocatalytic reduction is superior to chemical reduction.
-
Biocatalyst: Rhodotorula rubra or engineered Ketoreductases (KREDs).
-
Cofactor: NADPH with Glucose Dehydrogenase (GDH) recycling.[2][3]
-
Reference Standard: See RSC Advances for biotransformation kinetics [1].
Figure 2: Synthetic routes comparing chemical reduction vs. enzymatic resolution.
Part 4: Analytical Characterization
To validate the identity and purity of the synthesized compound, use the following parameters.
1H-NMR (400 MHz, CDCl3)
- 7.25-7.40 (m, 5H): Phenyl aromatic protons.
- 4.75 (t, 1H): Benzylic proton (-CH OH). Diagnostic peak.
- 4.15 (q, 2H): Ethyl ester methylene (-OCH2 CH3).
-
2.40 (t, 2H):
-methylene (-CH2 COO-). -
2.05-2.20 (m, 2H):
-methylene (-CH(OH)CH2 -). - 1.25 (t, 3H): Ethyl ester methyl.
HPLC Method (Chiral Separation)
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
(R)-Enantiomer: ~13.9 min
-
(S)-Enantiomer: ~14.6 min (Source: RSC Advances [1]).
-
References
-
Royal Society of Chemistry (RSC). Synthesis of enantiomerically pure diamines via biotransformation.[4] (Discusses the reduction of keto-esters to 4-hydroxy-4-phenylbutanoate).
-
PubChem Compound Summary. Ethyl 4-oxo-4-phenylbutanoate (Precursor).
-
BLD Pharm. this compound Product Entry (CAS 111636-13-6). [5][6][7][8][9][10]
-
Sigma-Aldrich. Ethyl (R)-2-hydroxy-4-phenylbutyrate (Isomer Distinction Reference).
Sources
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 40564-46-3|6-Benzyltetrahydro-2H-pyran-2-one|BLD Pharm [bldpharm.com]
- 6. 1292210-87-7|2,3-Dihydroxypropyl 4-phenylbutanoate|BLD Pharm [bldpharm.com]
- 7. 92017-03-3|5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one|BLD Pharm [bldpharm.com]
- 8. 125639-64-7|(S)-Ethyl 2-hydroxy-4-phenylbutanoate|BLD Pharm [bldpharm.com]
- 9. 34674-93-6|4-Hydroxy-4-phenylbutanoic acid|BLD Pharm [bldpharm.com]
- 10. 111636-13-6|this compound|BLD Pharm [bldpharm.com]
The Pivotal Role of Ethyl 4-Hydroxy-4-phenylbutanoate in the Asymmetric Synthesis of Benazepril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a key synthetic route to Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor. We will focus on the critical role of the chiral intermediate, ethyl (R)-2-hydroxy-4-phenylbutyrate, and the strategic chemical transformations that lead to the formation of the active pharmaceutical ingredient. This document will delve into the mechanistic rationale behind the synthetic choices, provide detailed experimental protocols, and offer insights for process optimization.
Introduction: Strategic Disconnection in Benazepril Synthesis
Benazepril is a widely prescribed medication for the management of hypertension and heart failure.[1] Its complex molecular architecture, featuring two stereocenters, necessitates a carefully designed and stereocontrolled synthetic strategy. One of the most elegant and industrially relevant approaches involves the coupling of two key fragments: the benzazepinone core and a chiral side chain derived from a phenylbutanoate derivative. This guide will illuminate the synthesis pathway that utilizes ethyl (R)-2-hydroxy-4-phenylbutyrate as the cornerstone for introducing the desired stereochemistry in the side chain.
Synthesis of the Chiral Precursor: Ethyl (R)-2-hydroxy-4-phenylbutyrate
The journey to Benazepril via this route commences with the preparation of the optically pure side-chain component, ethyl (R)-2-hydroxy-4-phenylbutyrate. The primary precursor for this chiral alcohol is the readily available ethyl 2-oxo-4-phenylbutyrate. The introduction of the hydroxyl group with the correct stereochemistry is a critical step that dictates the stereochemical purity of the final drug substance.
Two primary methodologies have proven effective for this transformation: asymmetric catalytic hydrogenation and biocatalytic reduction.
Asymmetric Catalytic Hydrogenation
This method employs a chiral catalyst to stereoselectively reduce the ketone functionality of ethyl 2-oxo-4-phenylbutyrate. A common and effective approach involves the use of a platinum catalyst modified with a chiral ligand, such as cinchonidine.[2][3] The chiral environment created by the ligand directs the hydrogenation to one face of the prochiral ketone, leading to a high enantiomeric excess of the desired (R)-alcohol.
Key Advantages:
-
High stereoselectivity.
-
Scalability for industrial production.
Biocatalytic Reduction
An increasingly popular and green alternative is the use of biocatalysts, such as whole-cell microorganisms or isolated enzymes (ketoreductases).[4][5] Various yeast strains, like Candida krusei and Pichia pastoris, have demonstrated the ability to reduce ethyl 2-oxo-4-phenylbutyrate to the (R)-alcohol with excellent enantioselectivity.[4][6] This approach offers mild reaction conditions and avoids the use of heavy metal catalysts.
Key Advantages:
-
High enantiomeric excess.
-
Environmentally friendly ("green chemistry").
-
Mild reaction conditions.
The workflow for the synthesis of this key intermediate can be visualized as follows:
Caption: Synthesis of the chiral alcohol intermediate.
Activation of the Hydroxyl Group: Paving the Way for Nucleophilic Substitution
The hydroxyl group of ethyl (R)-2-hydroxy-4-phenylbutyrate is a poor leaving group. Therefore, to facilitate the subsequent coupling with the benzazepinone core, it must be converted into a more reactive species. This is typically achieved by transforming the hydroxyl group into a sulfonate ester, which is an excellent leaving group.
Common activating agents include:
-
Trifluoromethanesulfonic anhydride (Tf₂O): This reagent reacts with the alcohol to form a triflate ester, an exceptionally good leaving group.[7][8]
-
p-Nitrobenzenesulfonyl chloride (Nosyl-Cl): This reagent forms a nosylate ester, which is also a highly effective leaving group.[1][2]
This activation step is crucial as it sets the stage for the key carbon-nitrogen bond-forming reaction.
The Core Coupling Reaction: Formation of the Benazepril Backbone
The activated ethyl (2R)-2-(sulfonyloxy)-4-phenylbutyrate is then reacted with the second key intermediate, (3S)-3-amino-1-tert-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one. This reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction. The primary amine of the benzazepinone acts as the nucleophile, attacking the carbon atom bearing the sulfonate ester and displacing it.
This reaction is typically carried out in the presence of a non-nucleophilic organic base, such as N-methylmorpholine (NMM).[7][9] The role of NMM is to neutralize the sulfonic acid (e.g., triflic acid or p-nitrobenzenesulfonic acid) that is liberated during the reaction, thereby preventing the protonation of the amine nucleophile and driving the reaction to completion.[10][11]
The overall synthetic pathway can be summarized in the following diagram:
Caption: Overall synthetic scheme for Benazepril.
Experimental Protocols
The following are representative, generalized protocols for the key steps in the synthesis of Benazepril via the ethyl (R)-2-hydroxy-4-phenylbutyrate intermediate.
Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate
Protocol: Esterification of (R)-2-Hydroxy-4-phenylbutanoic acid [12]
-
To a solution of (R)-2-hydroxy-4-phenylbutanoic acid (1.0 eq) in absolute ethanol (approx. 25 mL per gram of acid), slowly add concentrated sulfuric acid (0.5 eq) with stirring.
-
Heat the reaction mixture to 70°C and maintain this temperature for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C.
-
Slowly add solid sodium bicarbonate to neutralize the sulfuric acid until effervescence ceases.
-
Filter the mixture to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure to remove excess ethanol.
-
To the residue, add water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl (R)-2-hydroxy-4-phenylbutyrate as a colorless oil.
| Parameter | Value |
| Purity | >99% |
| Enantiomeric Excess | >99% |
| Yield | ~98% |
Synthesis of Benazepril tert-butyl ester
Protocol: Condensation of Activated Ethyl (R)-2-hydroxy-4-phenylbutyrate with Benzazepinone Derivative [9]
-
Prepare a solution of the trifluoromethanesulfonic ester of ethyl (R)-2-hydroxy-4-phenylbutyrate (1.0 eq) in dichloromethane (approx. 15 mL per gram).
-
In a separate flask, dissolve (S)-1-t-butyloxycarbonylmethyl-3-amino-2,3,4,5-tetrahydro-1H-[2]benzazepin-2-one (1.0 eq) and N-methylmorpholine (1.2 eq) in dichloromethane.
-
Add the solution of the benzazepinone derivative dropwise to the solution of the activated hydroxy ester at room temperature with stirring.
-
Stir the reaction mixture for approximately 2 hours, monitoring for completion by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benazepril tert-butyl ester.
-
The crude product can be purified by column chromatography on silica gel.
Conclusion
The synthetic route to Benazepril that proceeds through the chiral intermediate ethyl (R)-2-hydroxy-4-phenylbutyrate is a robust and highly stereocontrolled process. The key steps of asymmetric reduction to establish the desired stereocenter, activation of the hydroxyl group to a sulfonate ester, and subsequent SN2 reaction with the benzazepinone core, represent a classic and effective strategy in modern pharmaceutical synthesis. This in-depth understanding of the role of ethyl (R)-2-hydroxy-4-phenylbutyrate and the associated reaction mechanisms is crucial for researchers and drug development professionals involved in the synthesis and optimization of ACE inhibitors and other complex chiral molecules.
References
- CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents. (n.d.).
-
BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW | New Drug Approvals. (2013, September 14). Retrieved from [Link]
-
A Process For The Preparation Of Benazepril Hydrochloride - Quickcompany. (n.d.). Retrieved from [Link]
- WO2005009972A2 - Process for preparation of benazepril - Google Patents. (n.d.).
-
Benazepril Synthesis by Dr Anthony Crasto | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026. (n.d.). Retrieved from [Link]
- CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents. (n.d.).
-
Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC. (n.d.). Retrieved from [Link]
-
A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid | Request PDF. (2025, August 7). Retrieved from [Link]
- KR950013082B1 - (R) -2-hydroxy-4-phenylbutyric acid and preparation and separation method - Google Patents. (n.d.).
-
Chemo-enzymatic synthesis of ethyl ( R )-2-hydroxy-4-phenylbutyrate - CNR-IRIS. (n.d.). Retrieved from [Link]
-
N-Methylmorpholine | CAS No. 109-02-4. (n.d.). Retrieved from [Link]
Sources
- 1. A Process For The Preparation Of Benazepril Hydrochloride [quickcompany.in]
- 2. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 3. CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents [patents.google.com]
- 4. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Chemo-enzymatic synthesis of ethyl ( R )-2-hydroxy-4-phenylbutyrate [iris.cnr.it]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Benazepril Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]
- 9. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]
- 10. products.basf.com [products.basf.com]
- 11. hnsincere.com [hnsincere.com]
- 12. Ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Thermodynamic Stability & Process Control of Ethyl 4-hydroxy-4-phenylbutanoate
This guide details the thermodynamic and kinetic stability profiles of Ethyl 4-hydroxy-4-phenylbutanoate (EHPB) , a critical chiral intermediate in the synthesis of ACE inhibitors such as Benazepril .
Executive Summary
This compound (EHPB) represents a classic case of "kinetic availability vs. thermodynamic instability." While the linear hydroxy ester is the required synthon for downstream activation (typically via triflation or sulfonation), the molecule possesses a high thermodynamic drive to cyclize into 5-phenyl-dihydrofuran-2(3H)-one (
This guide analyzes the competing energy landscapes governing EHPB and provides evidence-based protocols to maximize the yield of the linear isotopomer during synthesis, workup, and storage.
Part 1: The Thermodynamic Landscape
The Core Equilibrium
The stability of EHPB is governed by the intramolecular equilibrium between the linear ester and the cyclic lactone. Unlike simple aliphatic
-
Reaction:
-
Thermodynamic Driving Force:
-
Enthalpy (
): Lactonization is slightly endothermic or thermoneutral for unsubstituted chains but becomes exothermic with substitution. -
Entropy (
): The cyclization is strongly entropy-driven. The phenyl group at the 4-position restricts the conformational freedom of the linear chain (rotamer population effect), pre-organizing the molecule into a conformation favorable for ring closure. This is a manifestation of the Thorpe-Ingold Effect (gem-dialkyl effect analog). -
Gibbs Free Energy (
): For phenyl-substituted -hydroxy esters, is typically -3 to -5 kcal/mol , implying that at equilibrium, the lactone is the dominant species (>95%).
-
The Dehydration Pathway (Secondary Instability)
Under acidic conditions or thermal stress, the benzylic hydroxyl group is prone to elimination, yielding Ethyl 4-phenylbut-3-enoate (Styrenyl impurity). This pathway is irreversible and driven by the conjugation stability of the resulting styrene system.
Part 2: Degradation Pathways & Mechanisms
The following Graphviz diagram visualizes the competing pathways. The goal of process control is to maintain the "Kinetic Trap" (Linear Form) while avoiding the "Thermodynamic Sink" (Lactone) and "Irreversible Decay" (Styrene).
Figure 1: Reaction network showing the kinetic competition between activation (Green) and degradation (Red/Yellow/Black).
Part 3: Process Control & Stabilization Protocols
To successfully utilize EHPB, one must operate under Kinetic Control . The following parameters are critical for maintaining the linear integrity of the molecule.
Solvent Selection Strategy
Solvent choice dictates the position of the equilibrium and the rate of cyclization.
| Solvent Class | Example | Impact on EHPB Stability | Recommendation |
| Protic Polar | Ethanol, Methanol | High Risk. Promotes transesterification and facilitates proton transfer required for lactonization. | Avoid during storage. Use only if driving ring-opening (with acid). |
| Aprotic Polar | DMF, DMSO | Moderate Risk. Can stabilize charged transition states; difficult to remove without heat (which promotes cyclization). | Use only if necessary for coupling steps. |
| Non-Polar | Toluene, DCM | High Stability. Poor at stabilizing the zwitterionic transition state of cyclization. | Preferred for extraction and storage. |
| Chlorinated | Dichloromethane | High Stability. Excellent for subsequent activation (triflation). | Ideal for reaction solvent. |
pH and Buffering
-
The Danger of Base: Bases catalyze the deprotonation of the hydroxyl group, making it a potent nucleophile that attacks the ester carbonyl (intramolecular alkoxide attack).
-
The Danger of Acid: Acids protonate the carbonyl oxygen, increasing electrophilicity and accelerating both lactonization and dehydration (to styrene).
-
Protocol: Maintain the "pH window of stability" between 5.5 and 6.5 . During aqueous workup (e.g., after enzymatic reduction), use a Phosphate Buffer (0.1 M, pH 6.0) . Avoid strong mineral acids for acidification; use weak organic acids (e.g., Citric acid) if pH adjustment is needed.
Temperature Thresholds
-
Storage: Store at -20°C . At Room Temperature (25°C), neat EHPB will slowly lactonize (approx. 1-5% conversion per week depending on purity).
-
Reaction: Activation reactions (e.g., with Triflic Anhydride) must be conducted at -20°C to 0°C . Above 10°C, the rate of elimination (to styrene) competes with substitution.
Part 4: Experimental Workflows
Activation Protocol (Self-Validating System)
This workflow ensures the hydroxy ester is activated before it can lactonize. The use of a non-nucleophilic base is key.
Reagents: EHPB (1.0 eq), Triflic Anhydride (
-
Preparation: Dissolve EHPB in anhydrous DCM under
atmosphere. Cool to -25°C . -
Base Addition: Add NMM slowly. Ensure temperature does not rise above -20°C.
-
Activation: Add
dropwise over 30 mins.-
Checkpoint: The solution should remain clear. Turbidity or yellowing may indicate elimination to styrene.
-
-
Monitoring: Analyze an aliquot by HPLC immediately.
-
Success Criteria: >98% conversion to Triflate, <0.5% Lactone, <0.5% Styrene.
-
-
Coupling: Add the nucleophile (e.g., Benzazepine core) immediately to the cold solution. Do not isolate the Triflate.
Analytical Method (HPLC)
To distinguish the linear ester from the lactone and styrene impurities.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 20% B to 80% B over 15 min.
-
Detection: UV at 215 nm (detects ester/lactone) and 254 nm (highly sensitive for Styrene/Phenyl ring).
-
Elution Order (Typical):
-
Acid (Hydrolysis): ~3-4 min (Most Polar)
-
Lactone: ~6-7 min
-
EHPB (Linear): ~9-10 min
-
Styrene (Impurity): ~12-13 min (Most Non-polar)
-
Process Decision Tree
Figure 2: Decision tree for the isolation and storage of EHPB to minimize degradation.
References
-
Microwave-assisted synthesis of an important intermediate of benazepril. Source: Indian Journal of Pharmaceutical Sciences, 2010. URL:[Link]
-
Stereopopulation Control. Rate and Equilibrium Enhancement in the Lactonization of (o-Hydroxyphenyl)acetic Acids. (Mechanistic parallel for phenyl-substituted lactonization). Source: Journal of the American Chemical Society / NIH. URL:[Link]
-
Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Source: Bioscience, Biotechnology, and Biochemistry, 1998. URL:[Link]
-
Kinetic Versus Thermodynamic Control of Reactions. (General principles applied to EHPB). Source: Chemistry LibreTexts. URL:[Link]
-
This compound Structure and Properties. Source: PubChem (NIH). URL:[Link]
Sources
Methodological & Application
Application Note: Enzymatic Kinetic Resolution of Ethyl 4-hydroxy-4-phenylbutanoate
Abstract & Introduction
Ethyl 4-hydroxy-4-phenylbutanoate (EHPB) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for
While asymmetric hydrogenation of the corresponding ketone is possible, it often requires expensive metal-ligand complexes. Enzymatic Kinetic Resolution (EKR) offers a robust, scalable, and metal-free alternative. This protocol details the resolution of racemic EHPB using Candida antarctica Lipase B (CALB) via irreversible transesterification. This method exploits the high enantioselectivity of CALB toward benzylic secondary alcohols, adhering to the empirical Kazlauskas rule.
Key Advantages[1]
-
High Selectivity: Typical Enantiomeric Ratio (
) > 100. -
Mild Conditions: Ambient temperature, neutral pH, organic solvent.
-
Scalability: Immobilized enzymes (e.g., Novozym 435) allow for easy recycling.
Scientific Mechanism
The resolution proceeds via a Ping-Pong Bi-Bi mechanism . The catalytic triad of the lipase (Ser-His-Asp) activates the acyl donor (vinyl acetate), forming an acyl-enzyme intermediate. The stereoselectivity arises during the deacylation step: the enzyme's chiral pocket accommodates the (R)-enantiomer of the alcohol more favorably than the (S)-enantiomer due to steric constraints on the medium vs. large substituents at the chiral center.
Reaction Scheme
-
Acyl-Enzyme Formation: Lipase + Vinyl Acetate
Acetyl-Lipase + Acetaldehyde (Tautomerized from Vinyl Alcohol). -
Enantioselective Transfer: Acetyl-Lipase + (R/S)-EHPB
Lipase + (R)-Acetate + (S)-Alcohol (Unreacted).
Mechanistic Diagram
Caption: Ping-Pong Bi-Bi mechanism for the CALB-mediated resolution of EHPB using vinyl acetate.
Materials & Equipment
Reagents
-
Substrate: Racemic this compound (Synthesized via NaBH
reduction of Ethyl 4-oxo-4-phenylbutanoate). -
Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).[1]
-
Note: Loadings are typically 10–50% w/w relative to substrate.
-
-
Acyl Donor: Vinyl Acetate (CAS: 108-05-4).
-
Role: Irreversible acyl donor; drives equilibrium forward.
-
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous).
-
Rationale: Hydrophobic solvents preserve the "lid-open" active conformation of lipases.
-
Equipment
-
Orbital Shaker (temperature controlled).
-
HPLC with Chiral Column (Chiralcel OD-H or AD-H).[2]
-
Rotary Evaporator.
-
Flash Chromatography system (Silica gel).
Experimental Protocol
Substrate Preparation (Pre-cursor)
Ensure the starting material is chemically pure (>98%) before resolution.
-
Dissolve Ethyl 4-oxo-4-phenylbutanoate (10 mmol) in Ethanol (20 mL).
-
Add NaBH
(0.5 eq) at 0°C. Stir for 2 hours. -
Quench with saturated NH
Cl, extract with EtOAc, and concentrate. -
Validation: Confirm racemic alcohol formation via
H NMR.
Enzymatic Kinetic Resolution (Core Workflow)
This protocol describes the resolution on a 1.0 gram scale.
-
Preparation:
-
In a 50 mL round-bottom flask, dissolve 1.0 g (4.8 mmol) of rac-Ethyl 4-hydroxy-4-phenylbutanoate in 20 mL of anhydrous MTBE .
-
Add 2.2 mL (24 mmol, 5 eq) of Vinyl Acetate.
-
Note: Excess vinyl acetate ensures pseudo-first-order kinetics for the acyl donor.
-
-
Initiation:
-
Add 200 mg of Novozym 435 (20% w/w loading).
-
Seal the flask tightly to prevent evaporation of vinyl acetate.
-
-
Incubation:
-
Place in an orbital shaker at 35°C and 200 rpm .
-
Critical Control Point: Do not exceed 60°C; thermal deactivation of the enzyme may occur over long durations.
-
-
Monitoring:
-
Sample 50
L of the reaction mixture every 4 hours. -
Filter the aliquot (0.22
m PTFE filter) to remove enzyme beads. -
Analyze via Chiral HPLC (See Section 5).
-
Stop Point: Terminate reaction when conversion (
) reaches 50% (theoretical maximum yield for resolution). This typically takes 24–48 hours.[3]
-
-
Termination:
-
Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme.
-
Recycling: Wash the enzyme beads with MTBE (3 x 10 mL) and air dry for reuse.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to remove solvent and excess vinyl acetate.
-
Purify via Flash Column Chromatography (Hexane:EtOAc gradient 90:10
70:30). -
Fraction 1: (R)-Ethyl 4-acetoxy-4-phenylbutanoate (High
). -
Fraction 2: (S)-Ethyl 4-hydroxy-4-phenylbutanoate (Low
).
-
Workflow Diagram
Caption: Step-by-step workflow for the enzymatic resolution and separation of EHPB enantiomers.
Analytical Methods & Validation
Chiral HPLC Conditions
To calculate Enantiomeric Excess (
-
Column: Chiralcel OD-H or Chiralpak AD-H (
mm, 5 m). -
Mobile Phase:
-Hexane : Isopropanol (90 : 10 v/v). -
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (targeting the phenyl chromophore).
-
Retention Times (Approximate for OD-H):
-
(S)-Alcohol: ~12.8 min
-
(R)-Alcohol: ~14.5 min (if present)
-
(R)-Acetate: ~6.5 min (elutes earlier due to loss of H-bonding)
-
Calculations
Use the equations below to quantify the efficiency of the resolution.
1. Conversion (
2. Enantiomeric Ratio (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Reaction Rate | Enzyme water content too low. | Add trace water (0.01% v/v) or equilibrate enzyme at 50% humidity before use. Lipases need a micro-aqueous layer. |
| Low Selectivity ( | Temperature too high. | Lower temperature to 25°C. Selectivity often decreases as T increases. |
| Hydrolysis of Product | Water entering system. | Ensure anhydrous solvents and sealed vessel. Vinyl acetate hydrolysis produces acetic acid, which can deactivate enzyme. |
| Enzyme Aggregation | Mechanical attrition. | Use an orbital shaker instead of a magnetic stir bar to prevent grinding the immobilized beads. |
References
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1723-1754. Link
- Anderson, E. M., et al. (1998). Kinetic resolution of secondary alcohols using Candida antarctica lipase B.
-
Pàmies, O., & Bäckvall, J. E. (2003). Chemoenzymatic dynamic kinetic resolution. Chemical Reviews, 103(8), 3247-3262. Link
-
RSC Accepted Manuscript Snippet. (2012). Confirmation of HPLC retention times for this compound enantiomers. Royal Society of Chemistry.[4][5] (Contextual validation from search results).
-
Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates.[6][7][8] Angewandte Chemie International Edition, 43(7), 788-824. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. technote.strem.com [technote.strem.com]
- 4. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Access to high-molecular-weight poly(γ-butyrolactone) by using simple commercial catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (R)-Ethyl 4-hydroxy-4-phenylbutanoate via Asymmetric Ketone Reduction
An Application Guide for Drug Development Professionals
Introduction
(R)-Ethyl 4-hydroxy-4-phenylbutanoate is a valuable chiral building block in the pharmaceutical industry, notably serving as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril and Benazepril.[1][2][3] The critical importance of stereochemistry in drug efficacy and safety necessitates a robust and highly selective method for its production. This application note provides a detailed protocol and scientific rationale for the enantioselective synthesis of the (R)-enantiomer through the asymmetric reduction of the prochiral ketone, ethyl 4-oxo-4-phenylbutanoate.
Among the premier methods for asymmetric ketone reduction, the Corey-Bakshi-Shibata (CBS) reduction offers an exceptional combination of high enantioselectivity, operational simplicity, and broad substrate scope.[4][5] This method utilizes a chiral oxazaborolidine catalyst in the presence of a borane source to stereoselectively deliver a hydride to one face of the ketone, yielding the desired chiral alcohol with high optical purity.[6][7] This guide is designed for researchers and drug development professionals, offering field-proven insights into the reaction mechanism, a step-by-step experimental protocol, and methods for validation.
Scientific Rationale: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful organocatalytic method for the enantioselective reduction of a wide array of prochiral ketones.[4][6] Its reliability stems from a well-defined and predictable reaction mechanism, which ensures high levels of stereocontrol. The process is driven by the formation of a specific catalyst-reagent complex that directs the hydride transfer from a borane source to the ketone substrate.
Mechanism of Asymmetric Induction
The catalytic cycle, as elucidated by E. J. Corey and his colleagues, involves several key steps that ensure the high enantioselectivity of the reduction.[6][8]
-
Catalyst-Borane Complex Formation: The reaction initiates with the coordination of a borane molecule (e.g., from a Borane-THF complex) to the Lewis basic nitrogen atom of the (R)-CBS catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom within the oxazaborolidine ring and activates the borane to become a more potent hydride donor.[6][9]
-
Ketone Coordination: The prochiral ketone, ethyl 4-oxo-4-phenylbutanoate, then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. For steric reasons, the ketone orients itself so that the larger substituent (the phenyl group) is positioned away from the bulky groups on the catalyst. The coordination occurs at the sterically more accessible lone pair of the carbonyl oxygen.[9]
-
Stereoselective Hydride Transfer: The crucial hydride transfer occurs via a rigid, six-membered cyclic transition state.[6] The activated borane delivers a hydride to the Re-face of the ketone carbonyl, leading to the formation of the desired (R)-alkoxyborane intermediate.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the CBS catalyst is regenerated to participate in the next catalytic cycle. A final acidic or methanolic workup liberates the target chiral alcohol, (R)-Ethyl 4-hydroxy-4-phenylbutanoate.[6][9]
The rigidity of the bicyclic catalyst structure is paramount for achieving high enantiomeric excess.[9] It is also critical to conduct the reaction under strictly anhydrous conditions, as the presence of water can significantly diminish the enantioselectivity.[6][9]
Experimental Application & Protocols
This section provides a detailed, self-validating protocol for the synthesis, purification, and analysis of (R)-Ethyl 4-hydroxy-4-phenylbutanoate.
PART A: Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Recommended Purity / Grade | Supplier Example |
| Ethyl 4-oxo-4-phenylbutanoate | 6270-17-3 | C₁₂H₁₄O₃ | >98% | Sigma-Aldrich |
| (R)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | C₁₈H₂₀BNO | 1.0 M solution in Toluene | Sigma-Aldrich |
| Borane-tetrahydrofuran complex | 14044-65-6 | BH₃·THF | 1.0 M solution in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | >99.9%, inhibitor-free | Acros Organics |
| Methanol (MeOH) | 67-56-1 | CH₄O | Anhydrous | Fisher Scientific |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 1 M aqueous solution | VWR |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | HPLC Grade | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | HPLC Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Granular | Sigma-Aldrich |
| Silica Gel | 7631-86-9 | SiO₂ | 230-400 mesh, 60 Å | SiliCycle Inc. |
PART B: Step-by-Step Synthesis Protocol
The following workflow outlines the complete process from reaction setup to final analysis.
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 1.0 mL, 1.0 mmol, 0.1 eq). Add 20 mL of anhydrous THF and cool the solution to -20 °C using a cryocooler or a dry ice/acetonitrile bath.
-
Borane Addition: Slowly add the borane-THF complex solution (1.0 M in THF, 6.0 mL, 6.0 mmol, 0.6 eq) dropwise to the catalyst solution over 10 minutes, ensuring the internal temperature does not exceed -15 °C. Stir the resulting mixture for 15 minutes at -20 °C.
-
Substrate Addition: In a separate dry flask, dissolve ethyl 4-oxo-4-phenylbutanoate (2.06 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add this substrate solution dropwise to the reaction mixture over 30 minutes via a syringe pump.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of 5 mL of methanol at -20 °C. A vigorous evolution of hydrogen gas will be observed.
-
Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvents under reduced pressure.
-
Extraction: Redissolve the crude residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) and saturated brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
PART C: Purification and Analysis
-
Flash Column Chromatography: Purify the crude oil using flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to isolate the pure product.
-
Structural Characterization: Combine the pure fractions and remove the solvent in vacuo. Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Determination of Enantiomeric Excess (ee): The enantiomeric purity of the final product is the most critical parameter. This is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Method: Chiral HPLC using a Chiralcel OD-H column or equivalent.
-
Mobile Phase: Typically a mixture of Hexane and Isopropanol (e.g., 95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
The two enantiomers will exhibit different retention times, allowing for the calculation of the enantiomeric excess by integrating the respective peak areas.
-
Expected Results
| Parameter | Expected Outcome |
| Chemical Yield | 85-95% (isolated yield after chromatography) |
| Enantiomeric Excess (ee) | >95% for the (R)-enantiomer |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3 (m, 5H, Ar-H), 4.7 (dd, 1H, CH-OH), 4.1 (q, 2H, OCH₂CH₃), 2.5 (t, 2H, CH₂CO), 2.1-1.9 (m, 2H, CH₂CHOH), 1.2 (t, 3H, OCH₂CH₃) |
Conclusion
The Corey-Bakshi-Shibata reduction provides a highly efficient, reliable, and scalable method for the enantioselective synthesis of (R)-Ethyl 4-hydroxy-4-phenylbutanoate. The protocol detailed in this application note, when performed with care and under strictly anhydrous conditions, consistently yields the target chiral alcohol in high yield and with excellent enantiomeric purity. The predictability of the CBS reduction makes it an authoritative and trustworthy choice for applications in pharmaceutical research and development where stereochemical control is paramount.
References
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553-5556. [Link]
-
Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]
-
Royal Society of Chemistry. (2017). Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. Organic & Biomolecular Chemistry. [Link]
-
NROChemistry. (2022). Noyori Hydrogenation [Video]. YouTube. [Link]
-
NROChemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]
-
ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. ISOMERLAB. [Link]
-
Royal Society of Chemistry. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]
-
Petersen, K. S., & Posner, G. H. (2008). Asymmetric, organocatalytic, three-step synthesis of gamma-hydroxy-(E)-alpha,beta-unsaturated sulfones and esters. Organic Letters, 10(20), 4685-4687. [Link]
-
ResearchGate. (n.d.). Microbial enantioselective reduction of ethyl-2-oxo-4-phenyl-butanoate. ResearchGate. [Link]
-
Su, E., et al. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. AMB Express, 14(1), 1. [Link]
-
Shimizu, S., et al. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762-1767. [Link]
-
ResearchGate. (n.d.). Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. ResearchGate. [Link]
-
National Institutes of Health. (2015). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. PMC. [Link]
-
ChemRxiv. (2023). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. [Link]
-
Klabunovskii, E. I. (1996). Catalytic asymmetric synthesis of β-hydroxyacids and their esters. Russian Chemical Reviews, 65(4), 349. [Link]
- Google Patents. (n.d.). US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone.
-
American Chemical Society. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry, 86(24), 17453–17461. [Link]
-
ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. ResearchGate. [Link]
-
ResearchGate. (2025). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis... ResearchGate. [Link]
-
PubMed. (2026). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis... PubMed. [Link]
-
American Chemical Society. (1985). Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate. The Journal of Organic Chemistry, 50(10), 1627–1634. [Link]
-
ResearchGate. (2026). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis... ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. PubChem. [Link]
-
MDPI. (2019). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molbank, 2019(2), M1061. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
lipase-catalyzed hydrolysis of Ethyl 4-hydroxy-4-phenylbutanoate methods
Application Note & Protocol
Topic: Lipase-Catalyzed Enantioselective Hydrolysis of Ethyl 4-hydroxy-4-phenylbutanoate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Hydroxy Acids
Optically active 4-hydroxy-4-phenylbutanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals. The stereochemistry of this intermediate is critical for the biological activity of the final active pharmaceutical ingredient (API). Traditional chemical methods for resolving racemic mixtures often involve stoichiometric amounts of expensive and toxic resolving agents, leading to significant waste. Biocatalysis, particularly the use of lipases for kinetic resolution, presents a highly efficient, selective, and environmentally benign alternative.[1]
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds.[2] In a non-aqueous or biphasic environment, their catalytic activity can be harnessed for highly enantioselective reactions. This application note details the methods for the lipase-catalyzed kinetic resolution of racemic this compound via hydrolysis, yielding both the enantiopure acid and the unreacted ester, which can be subsequently separated.
The core of this process is a kinetic resolution, where the lipase preferentially catalyzes the hydrolysis of one enantiomer of the racemic ester at a much faster rate than the other. This results in a mixture of one enantiomer of the carboxylic acid product and the unreacted, enantiomerically enriched ester substrate.
Part 1: Foundational Principles & Experimental Design
The Mechanism of Lipase-Catalyzed Hydrolysis
The catalytic action of lipase relies on a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate residues in the enzyme's active site.[2] The hydrolysis of an ester proceeds through a two-step "ping-pong" mechanism:
-
Acylation: The serine residue performs a nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol and forming a covalent acyl-enzyme intermediate.
-
Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This regenerates the free enzyme and releases the carboxylic acid product.
The enantioselectivity arises from the differential fit of the two ester enantiomers within the chiral active site of the lipase. One enantiomer will achieve a more favorable orientation for nucleophilic attack, leading to a significantly higher reaction rate.
Key Parameters for Success: E-Value and Conversion
Two critical metrics define the success of a kinetic resolution:
-
Enantiomeric Excess (ee): This measures the optical purity of a sample. It is calculated as: ee (%) = [([R] - [S]) / ([R] + [S])] x 100
-
Enantiomeric Ratio (E): The E-value is a measure of the enzyme's selectivity. It is independent of conversion and is the most reliable measure of an enzyme's effectiveness for a given resolution. A high E-value is desirable, with E > 200 often considered excellent for practical applications.[3]
The relationship between conversion (c), the enantiomeric excess of the product (ee_p), and the enantiomeric excess of the substrate (ee_s) is crucial. For an ideal kinetic resolution, a conversion of approximately 50% will yield both product and remaining substrate with high enantiomeric excess.[3]
Experimental Workflow Overview
The development of a robust protocol for lipase-catalyzed hydrolysis follows a logical progression from screening to optimization and finally to a preparative scale reaction.
Caption: High-level workflow for developing a lipase-catalyzed hydrolysis protocol.
Part 2: Materials, Reagents, and Instrumentation
Materials & Reagents
| Item | Supplier/Grade | Notes |
| Racemic this compound | Synthesis grade | Substrate for hydrolysis. |
| Lipase from Candida rugosa (CRL) | e.g., Sigma-Aldrich | A commonly used lipase.[2][4] |
| Lipase from Pseudomonas cepacia (Lipase PS) | e.g., Amano Enzyme | Known for high enantioselectivity.[5][6] |
| Novozym® 435 (Immobilized Candida antarctica Lipase B) | Novozymes | Highly stable and reusable biocatalyst.[3] |
| Lipase AK from Pseudomonas fluorescens | e.g., Amano Enzyme | Another option for screening.[5][7] |
| Phosphate Buffer (0.1 M) | Analytical grade | For pH control (prepare solutions for pH 6.0, 7.0, 8.0). |
| Isooctane | HPLC grade | Organic solvent for biphasic systems. |
| Ethyl Acetate | HPLC grade | For extraction. |
| Sodium Sulfate (anhydrous) | Analytical grade | For drying organic extracts. |
| (R)- and (S)-4-hydroxy-4-phenylbutanoic acid | Chiral standards | For analytical method development. |
| n-Hexane and Isopropanol | HPLC grade | For chiral HPLC mobile phase. |
| Trifluoroacetic Acid (TFA) | HPLC grade | Mobile phase modifier for acidic analytes. |
Instrumentation
-
Shaking incubator or orbital shaker with temperature control.
-
pH meter.
-
Magnetic stirrer and stir bars.
-
Centrifuge for separating enzyme from the reaction mixture.
-
Rotary evaporator for solvent removal.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral HPLC column (e.g., Chiralcel® OD-H or Chiralpak® AD).
Part 3: Experimental Protocols
Protocol 1: Screening of Lipases for Enantioselectivity
Objective: To identify the most effective lipase for the kinetic resolution of this compound.
-
Preparation: In separate 10 mL vials, prepare a reaction mixture consisting of:
-
5 mL of 0.1 M phosphate buffer (pH 7.0).
-
5 mL of isooctane containing 50 mM racemic this compound.
-
-
Enzyme Addition: To each vial, add 20 mg of a different lipase (e.g., Candida rugosa lipase, Lipase PS, Novozym 435, Lipase AK).[5] Include a control vial with no enzyme.
-
Incubation: Seal the vials and place them in a shaking incubator at 30°C and 200 rpm.
-
Sampling: At regular intervals (e.g., 2, 4, 8, 24 hours), pause the shaking and carefully withdraw a 100 µL aliquot from the organic layer.
-
Sample Preparation for Analysis:
-
Dilute the aliquot with 900 µL of the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Analysis: Analyze the sample using the chiral HPLC method described in Part 4 to determine the conversion and the enantiomeric excess of the substrate and product.
-
Selection: Based on the calculated E-values, select the lipase that provides the highest enantioselectivity for further optimization. Lipase PS is often a good candidate, demonstrating a preference for the (S)-enantiomer.[5]
Protocol 2: Optimization of Reaction pH and Temperature
Objective: To determine the optimal pH and temperature for the selected lipase to maximize activity and selectivity.
-
Setup: Prepare a matrix of reaction vials using the best-performing lipase from Protocol 1.
-
Procedure: Follow the same procedure as in Protocol 1 for reaction setup, incubation, and sampling.
-
Analysis and Determination: Analyze all samples by chiral HPLC. The optimal conditions are those that yield the highest E-value in the shortest reasonable time.
Protocol 3: Preparative Scale Hydrolysis
Objective: To produce enantiomerically enriched (R)-ethyl 4-hydroxy-4-phenylbutanoate and (S)-4-hydroxy-4-phenylbutanoic acid. This protocol assumes Lipase PS is selected, which preferentially hydrolyzes the (S)-ester.[5]
-
Reaction Setup:
-
In a 250 mL flask, combine 50 mL of the optimized phosphate buffer and 50 mL of isooctane.
-
Add 1.04 g (5 mmol) of racemic this compound.
-
Add 200 mg of the selected lipase (e.g., Lipase PS).
-
-
Incubation: Stir the mixture at the optimized temperature and 200 rpm.
-
Monitoring: Monitor the reaction progress by taking aliquots from the organic phase and analyzing by chiral HPLC. Stop the reaction when the conversion is approximately 50%. This is crucial for achieving high ee for both the product and the remaining substrate.
-
Work-up - Enzyme Removal:
-
If using an immobilized enzyme like Novozym 435, simply filter it off.
-
If using a free lipase, centrifuge the mixture and decant the liquid phases.
-
-
Work-up - Product Separation:
-
Transfer the biphasic liquid to a separatory funnel.
-
Separate the aqueous and organic layers.
-
Organic Layer (contains (R)-ester): Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-ethyl 4-hydroxy-4-phenylbutanoate.
-
Aqueous Layer (contains (S)-acid): Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the (S)-4-hydroxy-4-phenylbutanoic acid with ethyl acetate (3 x 30 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Caption: Workflow for the kinetic resolution and separation of enantiomers.
Part 4: Analytical Methods
Protocol 4: Chiral HPLC Analysis
Objective: To quantify the conversion and determine the enantiomeric excess of both the ester substrate and the acid product.
-
Instrument: HPLC with UV Detector
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 10 µm) or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).[9]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25°C
-
Injection Volume: 10 µL
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Identify the peaks based on the retention times of the racemic substrate and chiral standards. Typically, the acid will have a different retention time than the ester, and the enantiomers of each will be resolved.
-
Integrate the peak areas for each enantiomer.
Calculations:
-
Conversion (c %): c (%) = [Area_Acid / (Area_Acid + Area_Ester)] x 100
-
Enantiomeric Excess of Substrate (ee_s %): ee_s (%) = [|Area_(R)-Ester - Area_(S)-Ester| / (Area_(R)-Ester + Area_(S)-Ester)] x 100
-
Enantiomeric Excess of Product (ee_p %): ee_p (%) = [|Area_(S)-Acid - Area_(R)-Acid| / (Area_(S)-Acid + Area_(R)-Acid)] x 100
| Lipase Screen (Hypothetical Data at 24h) | Conversion (%) | ee_s (%) | ee_p (%) | E-Value |
| Candida rugosa Lipase (CRL) | 45 | 75 | 92 | 25 |
| Lipase PS (P. cepacia) | 51 | 98 | 94 | >150 |
| Novozym 435 (C. antarctica B) | 35 | 45 | 85 | 15 |
| Lipase AK (P. fluorescens) | 48 | 82 | 90 | 40 |
Part 5: Trustworthiness & Field-Proven Insights
-
Why a Biphasic System? The use of a buffer-organic solvent system is advantageous. The substrate has higher solubility in the organic phase, while the enzyme remains active at the aqueous-organic interface. This setup can also facilitate product separation, as the resulting carboxylic acid is more soluble in the aqueous phase, especially at basic pH.
-
Immobilization is Key for Industrial Application: While free lipases are excellent for screening, immobilized enzymes like Novozym 435 or lipase immobilized on Immobead 150 offer superior stability, resistance to organic solvents, and crucial reusability, which significantly reduces process costs.[10][11][12]
-
Controlling Water Activity: In enzymatic reactions in organic media, water plays a dual role. It is a reactant in hydrolysis but can also affect enzyme structure and activity. In a biphasic system, the aqueous buffer saturates the organic phase, providing sufficient water for the reaction. Excessive water, however, can lead to enzyme aggregation and reduced activity.[13]
-
Troubleshooting Low Enantioselectivity: If the E-value is consistently low, consider screening a wider range of lipases. Alternatively, enzyme performance can sometimes be improved by changing the ester group of the substrate (e.g., from ethyl to propyl or butyl ester) or by exploring transesterification in an organic solvent with a suitable acyl donor instead of hydrolysis.[5][14]
References
-
Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. (n.d.). Trans Tech Publications Ltd. [Link]
-
Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. [Link]
-
Gudiña, E. J., et al. (2015). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2015(21), 4731-4739. [Link]
-
Mustranta, A., Forssell, P., & Poutanen, K. (1993). Hydrolysis of steryl esters by a lipase (Lip 3) from Candida rugosa. Enzyme and Microbial Technology, 15(2), 133-137. [Link]
-
Cygler, M., & Schrag, J. D. (1997). Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1346(1-2), 133-144. [Link]
-
Subroto, E., Indiarto, R., Pangawikan, A. D., & Huda, S. (2020). Characteristics, immobilization, and application of Candida rugosa lipase: a review. Jurnal Aplikasi Teknologi Pangan, 9(3). [Link]
-
Zhang, H., & Xu, J. (2018). Catalytic activity of Candida Rugosa lipase. IOP Conference Series: Earth and Environmental Science, 186, 012046. [Link]
-
IUPAC. (1996). Analytical Chiral Separation Methods. Pure and Applied Chemistry, 68(7), 1471-1477. [Link]
-
Wang, Y., & Chen, S. (2012). Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Advanced Materials Research, 550-553, 115-118. [Link]
-
Zhang, Y., et al. (2023). Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. Foods, 14(24), 4272. [Link]
-
de Souza, R. O. M. A., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(4), 6804-6842. [Link]
-
O'Connor, C. J., & Soultani-Vahid, S. (2019). Immobilisation of Candida rugosa lipase on a highly hydrophobic support. Journal of Molecular Catalysis B: Enzymatic, 134, 213-220. [Link]
-
Tan, H., et al. (2021). Biochemical and Physical Characterization of Immobilized Candida rugosa Lipase on Metal Oxide Hybrid Support. Catalysts, 11(11), 1369. [Link]
-
Palomo, J. M., et al. (2004). Reactivity of pure Candida rugosa lipase isoenzymes (Lip1, Lip2, and Lip3) in aqueous and organic media. influence of the isoenzymatic profile on the lipase performance in organic media. Biotechnology Progress, 20(1), 30-36. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Separation Science, 2623-2631. [Link]
-
Diaz, P., et al. (2022). Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. International Journal of Molecular Sciences, 23(21), 13429. [Link]
-
Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]
-
Al-Ghananeem, A. M., & El-Aneed, A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 478. [Link]
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(10). [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Method Development. Technical Note. [Link]
-
Szymańska, J. P., & Skrobiszewska, K. (2018). Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters. Molecules, 23(10), 2505. [Link]
-
Yadav, S., et al. (2022). Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4. BioMed Research International, 2022, 8881278. [Link]
Sources
- 1. moodle2.units.it [moodle2.units.it]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of steryl esters by a lipase (Lip 3) from Candida rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 固定在Immobead 150上的脂肪酶 来源于皱褶假丝酵母 ≥100 U/g | Sigma-Aldrich [sigmaaldrich.com]
- 11. Immobilisation of Candida rugosa lipase on a highly hydrophobic support: A stable immobilised lipase suitable for non-aqueous synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.tudelft.nl [repository.tudelft.nl]
asymmetric hydrogenation to produce Ethyl 4-hydroxy-4-phenylbutanoate
Abstract
This application note details the protocol for the enantioselective synthesis of Ethyl 4-hydroxy-4-phenylbutanoate (EHPB) via asymmetric hydrogenation of Ethyl 4-oxo-4-phenylbutanoate (EOPB). While biocatalytic routes exist, this guide focuses on chemocatalytic asymmetric hydrogenation (AH) using Ruthenium(II)-diphosphine/diamine complexes. This method offers scalability, precise enantiomeric control (>95% ee), and high turnover frequencies (TOF) suitable for pharmaceutical intermediate production. Special attention is given to the "spontaneous lactonization" risk, where the product cyclizes to 5-phenyl-
Introduction & Strategic Analysis
This compound is a critical chiral synthon used in the synthesis of ACE inhibitors and GABA analogs. The substrate, Ethyl 4-oxo-4-phenylbutanoate, presents a specific chemoselectivity challenge: it is a
Therefore, the catalyst design must rely on the electronic and steric recognition of the ketone moiety itself (effectively treating it as an acetophenone derivative) rather than chelation.
The Solution: The Noyori-type Ruthenium(II) trans-diphosphine/diamine complexes (e.g.,
Catalyst Selection & Mechanism
For this specific transformation, we utilize a Ru(II)-BINAP/Diamine system.
-
Catalyst:
(or the DAIPEN analog for higher activity). -
Role of Base: A strong base (e.g.,
-BuOK) is required to generate the active 16-electron Ru-hydride species. -
Mechanism: The reaction proceeds via a non-classical metal-ligand bifunctional mechanism. The amine proton (
) on the ligand and the hydride ( ) on the Ruthenium are delivered simultaneously to the carbonyl oxygen and carbon, respectively.
Mechanistic Pathway (Graphviz)
Figure 1: Bifunctional mechanism showing the activation and hydrogen transfer cycle.
Experimental Protocols
Safety Pre-Read
-
High Pressure: Hydrogenation requires pressurized vessels (10–50 bar). Ensure burst disks are rated correctly.
-
Pyrophoric Hazards: Ruthenium phosphine complexes can be air-sensitive; handle under inert atmosphere (Argon/Nitrogen).
Protocol A: High-Pressure Asymmetric Hydrogenation (Preferred)
Reagents:
-
Substrate: Ethyl 4-oxo-4-phenylbutanoate (1.0 eq)
-
Catalyst:
(S/C ratio: 1000:1 to 2000:1) -
Base:
-BuOK (Potassium tert-butoxide) (10.0 eq relative to catalyst; 0.01 eq relative to substrate) -
Solvent: Anhydrous Ethanol (degassed)
-
Gas: Hydrogen (
) 99.999%
Step-by-Step Workflow:
-
Vessel Prep: Dry a stainless steel autoclave (e.g., Parr reactor) at 100°C under vacuum for 1 hour. Cool to RT under Argon.
-
Substrate Loading: In a glovebox or under strict Schlenk conditions, dissolve EOPB (10 mmol, 2.06 g) in degassed Ethanol (10 mL).
-
Catalyst Addition: Add the Ru-catalyst (0.01 mmol, ~10 mg) and
-BuOK (0.1 mmol, 11 mg) to the solution. The solution often turns orange/yellow. -
Transfer: Cannulate the mixture into the autoclave.
-
Purge: Pressurize with
to 5 bar and vent (repeat 3x) to remove trace . -
Reaction: Pressurize to 30 bar (435 psi) . Heat to 30°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.
-
Monitoring: Run for 12–24 hours. Monitor
uptake curve if available. -
Quench: Vent
carefully. Dilute with cold Ethyl Acetate. -
Filtration: Filter through a short pad of silica to remove the catalyst.
-
Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C to prevent lactonization).
Protocol B: Asymmetric Transfer Hydrogenation (ATH) (Alternative)
Useful if high-pressure equipment is unavailable.
-
H-Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Catalyst:
(Noyori-Ikariya catalyst). -
Condition: Run at 25°C in Dichloromethane (DCM) or neat.
-
Note: ATH is generally slower and may require lower S/C ratios (e.g., 200:1) for this specific substrate compared to high-pressure hydrogenation.
Process Control: The Lactonization Risk
A critical instability mode for EHPB is the intramolecular cyclization to 5-phenyl-dihydrofuran-2(3H)-one (5-phenyl-
Trigger Factors:
-
Acidic pH (catalyzed ester hydrolysis/cyclization).
-
Temperatures > 60°C.
-
Prolonged storage in protic solvents.
Control Strategy:
-
Workup: Ensure the crude mixture is neutral or slightly basic before concentration.
-
Storage: Store as the neat oil at -20°C.
-
Intentional Cyclization: If the lactone is the desired final product, treat the EHPB with catalytic
-TsOH in Toluene (reflux) to drive cyclization quantitatively.
Workflow Diagram (Graphviz)
Figure 2: Workflow decision tree emphasizing the divergence between isolating the hydroxy ester vs. the lactone.
Analytical Methods
To validate the protocol, precise analytical methods are required.
Enantiomeric Excess (HPLC)
Separation of the (R) and (S) enantiomers is achieved using chiral stationary phases based on amylose or cellulose derivatives.
| Parameter | Condition |
| Column | Daicel Chiralcel OD-H or Chiralpak AD-H ( |
| Mobile Phase | Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 210 nm or 254 nm |
| Temperature | 25°C |
| Retention | (S)-EHPB elutes first; (R)-EHPB elutes second (Confirm with standards) |
Conversion (GC-FID or 1H NMR)
-
NMR: Monitor the shift of the
-proton (next to carbonyl) or the disappearance of the ketone signal. -
GC: DB-5 or HP-5 column. EOPB and EHPB separate easily based on boiling point differences.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning ( | Improve degassing; increase catalyst loading; ensure solvent is anhydrous. |
| Low ee | Racemization via enolization. | Reduce reaction temperature; ensure Base/Catalyst ratio is optimal (too much base can cause racemization). |
| Lactone Formation | Workup too hot or acidic. | Keep bath <40°C; wash organic layer with |
| Slow Reaction | Mass transfer limit. | Increase stirring speed (>1000 rpm) or |
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73.
-
Ohkuma, T., et al. (1995). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 117(9), 2675–2676.
-
Touge, T., & Nara, H. (2011). Development of the Ruthenium-Catalyzed Asymmetric Hydrogenation of Esters. Organic Process Research & Development, 15(5), 1121–1131. (Context on ester/lactone stability).
-
Daicel Corporation. (n.d.).[1] Chiral Selector Selection Guide (Chiralcel OD-H Applications).
Disclaimer: This application note is for research purposes. The synthesis of pharmaceutical intermediates requires strict adherence to GMP and safety regulations.
Sources
Application Note: Scalable Biocatalytic Production of Ethyl 4-hydroxy-4-phenylbutanoate
Executive Summary & Process Rationale
This guide details the scale-up protocol for the asymmetric synthesis of Ethyl 4-hydroxy-4-phenylbutanoate via the enzymatic reduction of Ethyl 4-oxo-4-phenylbutanoate . While the 2-hydroxy isomer (HPBE) is a well-known intermediate for ACE inhibitors like Benazepril [1], the 4-hydroxy regioisomer represents a distinct class of chiral γ-hydroxy esters, often serving as precursors for chiral lactones (e.g., 5-phenyl-dihydro-furan-2-one) and other bioactive scaffolds.
Why Biocatalysis? Traditional chemical hydrogenation (e.g., Ru-BINAP) often requires high pressure (hydrogenation autoclaves), expensive chiral ligands, and rigorous heavy metal remediation [2]. In contrast, the biocatalytic route using Ketoreductases (KREDs) coupled with Glucose Dehydrogenase (GDH) offers:
-
Stereoselectivity: >99% ee (enantiomeric excess) is achievable.
-
Ambient Conditions: Atmospheric pressure and mild temperatures (30°C).
-
Scalability: Linear scalability from microplate to fermenter.
Process Chemistry & Mechanism
The core transformation is the stereoselective reduction of the benzylic ketone. To drive the equilibrium forward and manage cost, we utilize a coupled cofactor regeneration system.
Reaction Scheme
The KRED enzyme reduces the substrate using NADPH. The oxidized cofactor (NADP+) is immediately recycled back to NADPH by GDH, which oxidizes Glucose to Gluconic Acid (resulting in a pH drop that must be managed).
Figure 1: Coupled enzymatic cycle utilizing KRED for reduction and GDH for cofactor regeneration.
Critical Process Parameters (CPPs)
Before initiating the 10L pilot run, the following parameters must be optimized in the lab (50mL scale).
| Parameter | Optimal Range | Scientific Rationale |
| pH | 6.5 – 7.5 | GDH activity produces gluconic acid. Without titration, pH drops rapidly, denaturing the KRED. Automated base addition (NaOH) is mandatory. |
| Temperature | 28°C – 30°C | Balance between reaction rate and enzyme stability. >35°C often leads to rapid enzyme deactivation. |
| Substrate Loading | 50 – 100 g/L | High loading improves volumetric productivity but may cause substrate inhibition or emulsion issues. |
| Co-solvent | 5% - 10% DMSO or IPA | The substrate is hydrophobic. A co-solvent aids mass transfer without deactivating the enzyme. |
| Cofactor Conc. | 0.5 – 1.0 mM | NADP+ is expensive. We rely on the cycling number (turnovers), not stoichiometric quantities. |
Protocol 1: Biocatalyst Screening (Lab Scale)
Objective: Identify the specific KRED variant that yields the desired enantiomer (R or S) with >95% conversion.
-
Preparation: Prepare a master mix containing:
-
Phosphate Buffer (100 mM, pH 7.0)
-
NADP+ (1.0 mM)
-
Glucose (1.5 equivalents relative to substrate)
-
GDH (5 U/mL)
-
-
Screening Plate: Dispense 900 µL of master mix into deep-well plates. Add 10 mg of different KRED lyophilized powders to distinct wells.
-
Initiation: Add Ethyl 4-oxo-4-phenylbutanoate (dissolved in DMSO) to a final concentration of 10 g/L.
-
Incubation: Shake at 30°C, 600 rpm for 24 hours.
-
Analysis: Extract 100 µL aliquots with Ethyl Acetate. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Success Criteria: Conversion >90%, ee >98%.[1]
-
Protocol 2: 10L Pilot Scale-Up (Fed-Batch Mode)
Objective: Scale the process to produce approx. 500g - 1kg of product. System: 10L Jacketed Glass Reactor with overhead stirring and pH stat.
Reagents & Equipment[3][4][5][6][7][8]
-
Substrate: 800g Ethyl 4-oxo-4-phenylbutanoate.
-
Enzymes: Selected KRED (20g loading), GDH (5g loading).
-
Cofactor: NADP+ (2g).
-
Co-substrate: Glucose (1.2 kg).
-
Base: 4M NaOH (for pH control).
-
Solvent: 100 mM Potassium Phosphate Buffer (pH 7.0) + 5% Isopropanol.
Step-by-Step Methodology
Phase A: Reactor Setup
-
Charge Buffer: Add 6.0 L of Phosphate Buffer to the reactor.
-
Temperature Control: Set jacket temperature to 30°C. Ensure agitation is set to 250-300 rpm (low shear is preferred for enzymes).
-
Cofactor Addition: Dissolve NADP+ and Glucose (initial bolus: 200g) in the buffer.
-
Enzyme Addition: Dissolve KRED and GDH in 500 mL buffer and add to the reactor. Note: Do not vortex enzymes; gentle mixing only.
Phase B: Reaction Initiation (Fed-Batch)
Expert Insight: Adding all hydrophobic substrate at once can cause enzyme encapsulation or emulsion lock. We use a fed-batch approach.
-
Start pH Stat: Calibrate pH probe. Set dosing pump with 4M NaOH to maintain pH 7.0 ± 0.2.
-
Substrate Feeding: Begin pumping the substrate (dissolved in minimal IPA if necessary, or neat if liquid at 30°C) at a rate of 100 g/hour .
-
Glucose Feeding: Monitor glucose levels (using test strips). As the reaction proceeds, glucose is consumed. Add remaining glucose in portions to maintain excess.
Phase C: Monitoring
Sample every 2 hours. Monitor two key metrics:
-
Conversion (HPLC): If conversion stalls <50%, add more GDH/Glucose (cofactor regeneration issue).
-
Base Consumption: The volume of NaOH consumed correlates linearly with reaction progress (Gluconic acid production).
Figure 2: Pilot-scale workflow emphasizing the fed-batch strategy and pH control loop.
Downstream Processing (DSP)
Biocatalytic reactions result in an aqueous emulsion containing the product, enzyme residues, and salts.
-
Quenching: Adjust pH to 4.0 using HCl. This deactivates the enzymes and aids in phase separation (enzymes precipitate).
-
Extraction: Add Ethyl Acetate or MTBE (1:1 volume ratio). Stir vigorously for 30 minutes.
-
Separation: Allow phases to settle (or use a disk stack centrifuge for difficult emulsions). Collect the organic layer.
-
Wash: Wash the organic layer with saturated brine to remove residual water and gluconic acid.
-
Isolation: Dry over MgSO₄, filter, and evaporate solvent under reduced pressure.
-
Purification: If necessary, perform a short-path distillation. (Boiling point of product is high; vacuum required).
Troubleshooting & Risk Assessment
| Issue | Probable Cause | Corrective Action |
| Low Conversion | pH drift (Acidification) | Check NaOH pump and pH probe calibration. |
| Low Conversion | Cofactor exhaustion | Add more Glucose (substrate for GDH). |
| Emulsion | Protein denaturation | Add Celite filter aid and filter before extraction. |
| Low ee% | Wrong Enzyme / Racemization | Re-screen KREDs. Avoid high pH (>8.5) which can cause racemization of alpha-protons (less likely in 4-hydroxy, but critical in 2-hydroxy analogs). |
References
-
ResearchGate. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR. Retrieved from [Link]
-
PMC. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Retrieved from [Link]
Disclaimer: This application note is for research and development purposes. The user is responsible for ensuring compliance with local safety regulations and intellectual property rights regarding specific enzyme variants.
Sources
High-Performance Immobilization of Lipase for the Kinetic Resolution of Ethyl 4-hydroxy-4-phenylbutanoate
Application Note: AN-2026-LIP
Executive Summary
This application note details the immobilization and application of lipases (specifically Candida antarctica Lipase B, CALB) for the enantioselective resolution of Ethyl 4-hydroxy-4-phenylbutanoate (EHPB) . EHPB is a critical chiral building block; its
While commercial immobilized lipases (e.g., Novozym® 435) are available, they often suffer from mechanical degradation in stirred reactors or leaching in polar co-solvents. This guide provides an autonomous protocol for creating a custom, high-stability biocatalyst using Interfacial Adsorption on Hydrophobic Supports , a method that mimics the natural lipid-water interface activation of lipases, ensuring maximum catalytic turnover.
Scientific Background & Mechanistic Logic
The Chirality Challenge
This compound possesses a chiral center at the C4 position (benzylic position). Chemical synthesis yields a racemate.[1][2] Enzymatic Kinetic Resolution (KR) is preferred over metal-catalyzed asymmetry due to mild conditions and the absence of toxic heavy metals.
The Biocatalytic System
The resolution proceeds via the acylation of the hydroxyl group using an irreversible acyl donor (e.g., vinyl acetate).
-
Enzyme: Candida antarctica Lipase B (CALB) is selected for its high enantioselectivity (
) toward secondary alcohols.[3] -
Mechanism: Serine-hydrolase mechanism involving a catalytic triad (Ser-His-Asp).
-
Immobilization Logic: Free lipases in organic solvents tend to aggregate, restricting substrate diffusion. Immobilization on hydrophobic carriers (e.g., Octyl-Sepharose or Methacrylate resins) fixes the enzyme in its "open-lid" (active) conformation, a phenomenon known as Interfacial Activation .
Reaction Pathway Visualization
The following diagram illustrates the Kinetic Resolution workflow and the competing lactonization side-reaction that must be controlled.
Figure 1: Kinetic resolution pathway of EHPB. Note the risk of spontaneous lactonization if pH or temperature is unregulated.
Materials & Equipment
Reagents
-
Enzyme Source: Liquid CALB formulation (e.g., Lipozyme® CALB L or recombinant expression supernatant).
-
Support: Hydrophobic methacrylic resin (e.g., Lewatit® VP OC 1600 or Purolite® ECR8806). Why? These resins have pore sizes (150-300 Å) ideal for lipase entry and hydrophobic surfaces that promote hyperactivation.
-
Substrate: Racemic this compound.
-
Acyl Donor: Vinyl Acetate (irreversible donor, produces volatile acetaldehyde).
-
Solvents: n-Heptane or MTBE (dried over molecular sieves).
Equipment
-
Orbital shaker with temperature control.
-
UV-Vis Spectrophotometer (for protein quantification).
-
HPLC with Chiral Column (e.g., Chiralcel OD-H).
Protocol 1: Lipase Immobilization via Interfacial Adsorption
This protocol creates a biocatalyst superior to simple adsorption by leveraging the hydrophobic effect to "lock" the lipase in an active state.
Step-by-Step Methodology
-
Support Pre-treatment:
-
Wash 5 g of hydrophobic resin with methanol (3 x 20 mL) to remove manufacturing preservatives.
-
Wash with distilled water (5 x 20 mL) until methanol is removed.
-
Equilibrate resin in 50 mL of 10 mM Sodium Phosphate Buffer (pH 7.0) .
-
Critical Insight: Low ionic strength (10 mM) is crucial. High salt promotes non-specific aggregation rather than monolayer adsorption.
-
-
Enzyme Loading:
-
Prepare a lipase solution in the same buffer. Target loading: 20-40 mg protein/g support .
-
Add the enzyme solution to the equilibrated resin suspension (1:10 w/v ratio of resin to buffer).
-
Agitate gently (roller mixer or overhead stirrer) at 25°C. Do not use magnetic stir bars , as they grind the resin beads.
-
-
Monitoring Adsorption:
-
Sample the supernatant every 30 minutes. Measure protein concentration (Bradford assay or A280).
-
Endpoint: Stop when >95% of protein has disappeared from the supernatant (typically 4-6 hours).
-
-
Washing & Drying:
-
Filter the immobilized catalyst.
-
Wash with 10 mM Phosphate Buffer to remove loosely bound protein.
-
Desiccation: Wash with acetone (2 x 10 mL) followed by vacuum drying at room temperature for 2 hours.
-
Why Acetone? Rapid dehydration prevents enzyme denaturation that can occur during slow air-drying.
-
Protocol 2: Kinetic Resolution of EHPB
Experimental Setup
-
Reaction Scale: 10 mL
-
Temperature: 30°C (Higher temps increase rate but may lower enantioselectivity).
-
Agitation: 200 rpm (Orbital).
Procedure
-
Substrate Solution: Dissolve 100 mg (0.48 mmol) of racemic EHPB in 10 mL of anhydrous n-Heptane .
-
Solvent Choice: Hydrophobic solvents (log P > 3) like heptane strip the essential water layer less than hydrophilic solvents (THF), preserving enzyme activity.
-
-
Acyl Donor: Add Vinyl Acetate (3 equivalents, ~1.5 mmol).
-
Initiation: Add 50 mg of Immobilized Lipase (prepared in Protocol 1).
-
Sampling: Withdraw 50 µL aliquots at t = 0, 1h, 3h, 6h, 12h, 24h.
-
Filter sample (0.22 µm PTFE) and dilute in HPLC mobile phase.
-
-
Termination: Filter off the enzyme (save for reuse). Evaporate solvent to recover products.[4]
Analytical Methods & Data Analysis
HPLC Conditions
To determine Conversion (
| Parameter | Condition |
| Column | Chiralcel OD-H or AD-H (Daicel) |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV @ 254 nm (Phenyl chromophore) |
| Temperature | 25°C |
Calculation of Enantioselectivity (E-value)
The E-value represents the ratio of specificity constants between the two enantiomers. For a kinetic resolution, it is calculated using the enantiomeric excess of the substrate (
-
Target: An
is considered excellent for industrial applications. -
Conversion (
):
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Activity | Diffusion limitation | Reduce resin particle size or increase pore size (>300 Å). |
| Low E-value | Non-specific background reaction | Ensure no chemical catalysis is occurring (check pH, glass surface). Lower temperature to 20°C. |
| Enzyme Leaching | Desorption by product | Cross-link the adsorbed enzyme with 0.5% Glutaraldehyde for 30 mins after Step 3 of immobilization. |
| Lactone Formation | Spontaneous cyclization | Keep reaction time short. Avoid basic conditions. Store samples at 4°C immediately. |
Visualization of Optimization Logic
Figure 2: Decision tree for optimizing biocatalyst performance.
References
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron: Asymmetry.[3][6][7]
-
Anderson, E. M., et al. (1998). Preparation of Enantiomerically Pure this compound. Biocatalysis and Biotransformation.[3][6][7][8][9]
-
Palomo, J. M., et al. (2002). Interfacial adsorption of lipases on very hydrophobic support (octyl-agarose): a facile and general method for new biocatalyst preparation. Enzyme and Microbial Technology.
-
Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates. Angewandte Chemie International Edition.
-
BenchChem. (2025).[5] Lipase-Catalyzed Kinetic Resolution Protocols.
Disclaimer: This protocol is designed for research purposes. Users should validate safety data sheets (SDS) for all chemicals, particularly Vinyl Acetate (flammable/carcinogenic) and EHPB.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Immobilization and characterization of a new regioselective and enantioselective lipase obtained from a metagenomic library - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biocatalytic Routes for the Preparation of Chiral Ethyl 4-hydroxy-4-phenylbutanoate
Introduction: The Imperative for Chiral Purity
Ethyl 4-hydroxy-4-phenylbutanoate is a valuable chiral building block, most notably serving as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like enalapril and lisinopril.[1][2][3] The biological activity of these pharmaceuticals is critically dependent on their stereochemistry, making the production of enantiomerically pure intermediates a paramount challenge in drug development. Traditional chemical methods for achieving this often rely on harsh reagents, stoichiometric amounts of chiral auxiliaries, or difficult-to-remove metal catalysts.
Biocatalysis has emerged as a powerful and sustainable alternative, harnessing the inherent and exquisite stereoselectivity of enzymes to perform chiral transformations.[4][5] This guide details two primary biocatalytic strategies for preparing enantiopure this compound: asymmetric reduction of a prochiral ketone and kinetic resolution of a racemic alcohol. We provide the scientific rationale behind these methods, comparative data, and detailed, field-tested protocols for their successful implementation.
Strategic Overview: A Tale of Two Biocatalytic Pathways
The choice between asymmetric reduction and kinetic resolution is a critical decision driven by factors such as desired yield, substrate availability, and process economics.
-
Asymmetric Reduction: This is often the preferred route as it theoretically allows for a 100% conversion of the starting material into a single, desired enantiomer.[4] The process starts with the prochiral ketone, ethyl 4-oxo-4-phenylbutanoate, which is stereoselectively reduced by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).
-
Kinetic Resolution: This strategy begins with a 50:50 racemic mixture of (R)- and (S)-ethyl 4-hydroxy-4-phenylbutanoate. A lipase enzyme is used to selectively acylate one enantiomer (e.g., the S-enantiomer) into an ester, leaving the desired (R)-enantiomer unreacted.[6][7] While highly effective at producing compounds with excellent enantiomeric excess (e.e.), the maximum theoretical yield for the desired alcohol is 50%.
The logical flow for selecting and implementing these strategies is visualized below.
Caption: KRED-catalyzed reduction with coupled cofactor regeneration.
Data Presentation: KRED-Mediated Asymmetric Reduction
The following table summarizes representative results from the literature for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate and similar ketones, precursors to important chiral alcohols.
| Enzyme System | Co-substrate/Regeneration | Substrate Conc. | Temp. (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Reference |
| Carbonyl Reductase (CpCR) & GDH (fused) | Glucose / GDH | 30 mM | 30 | 24 | 98.3 | >99.9 (R) | [3] |
| Rhodotorula minuta IFO 0920 (Whole Cell) | Endogenous | ~37 mM | N/A | 96 | 58.0 | 90 (R) | [8] |
| Candida krusei SW2026 (Whole Cell) | Glucose | 20 g/L (~97 mM) | 30 | 36 | 91.0 | >99 (R) | [1] |
| KRED from Pichia glucozyma | Glucose / GDH | 10 mM Acetophenone | 30 | 24 | >99 | >99 (S) | [4] |
Protocol 1: Asymmetric Reduction Using a Recombinant KRED/GDH System
This protocol describes the asymmetric reduction of ethyl 4-oxo-4-phenylbutanoate using a whole-cell E. coli system co-expressing a ketoreductase and glucose dehydrogenase.
Materials:
-
Recombinant E. coli cells expressing KRED and GDH
-
Ethyl 4-oxo-4-phenylbutanoate (substrate)
-
D-Glucose (co-substrate)
-
NADP⁺ sodium salt
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Shaking incubator and centrifuge
Methodology:
-
Cell Culture and Induction:
-
Inoculate 1 L of sterile Luria-Bertani (LB) medium containing the appropriate antibiotic with a starter culture of the recombinant E. coli.
-
Grow cells at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Continue incubation at a lower temperature (e.g., 20°C) for 16-20 hours.
-
Rationale: Lowering the temperature post-induction often improves the soluble expression and activity of recombinant enzymes.
-
-
Bioreduction Reaction:
-
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 100 mL of 100 mM potassium phosphate buffer (pH 7.0) to create a wet cell suspension (e.g., 100 g/L).
-
In a reaction vessel, combine the cell suspension, D-glucose (e.g., 50 g/L), and NADP⁺ (e.g., 0.1 mM). [3] * Pre-warm the mixture to 30°C.
-
Start the reaction by adding ethyl 4-oxo-4-phenylbutanoate (e.g., to a final concentration of 30 mM). The substrate can be dissolved in a minimal amount of a co-solvent like DMSO if needed.
-
Incubate at 30°C with gentle agitation for 24 hours. Monitor the reaction progress by taking samples periodically.
-
Rationale: Glucose acts as the sacrificial substrate for cofactor regeneration. [3]Using whole cells can obviate the need for purified enzymes, though it may introduce competing side reactions.
-
-
Work-up and Purification:
-
Terminate the reaction by centrifuging the mixture to pellet the cells.
-
Transfer the supernatant to a separatory funnel.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Rationale: Extraction with ethyl acetate efficiently recovers the relatively non-polar product from the aqueous reaction medium.
-
-
Analysis:
-
Determine the conversion and enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). (See Protocol 3).
-
Strategy 2: Kinetic Resolution of Racemic this compound
This classic biocatalytic method is ideal when the racemic starting material is readily available. It relies on the ability of a lipase to differentiate between the two enantiomers of the alcohol, selectively catalyzing the acylation of one over the other.
The Causality Behind the Method
Lipases, such as the robust and widely used Candida antarctica Lipase B (CALB), are hydrolases that can catalyze esterification reactions in non-aqueous environments. [9][10]The enzyme's active site is chiral and will preferentially bind one enantiomer of the alcohol in an orientation suitable for nucleophilic attack on the acyl donor. The other enantiomer binds less productively, resulting in a much slower reaction rate. This difference in reaction rates allows for the separation of the two enantiomers. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiopurity of the unreacted alcohol.
Caption: Workflow for lipase-catalyzed kinetic resolution.
Data Presentation: Lipase-Mediated Kinetic Resolution
The following table summarizes representative results for the kinetic resolution of various chiral alcohols.
| Lipase Source | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | Substrate e.e. (%) | E-value | Reference |
| Lipase AK (P. fluorescens) | Vinyl acetate | Isooctane | 30 | ~50 | >99 (R) | High | [6][7] |
| Candida antarctica Lipase B | Vinyl acetate | MeCN | 20 | >45 | >99 | >100 | [11] |
| Candida rugosa Lipase | Propionic acid | Isooctane | N/A | High | High | High | [12] |
| Pseudomonas cepacia Lipase | Vinyl acetate | DIPE | 50 | 50 | 100 | >200 | [13] |
Protocol 2: Kinetic Resolution Using Immobilized Lipase B
This protocol details the resolution of racemic this compound using Novozym® 435, a commercially available immobilized form of Candida antarctica Lipase B.
Materials:
-
Racemic this compound
-
Novozym® 435 (immobilized CALB)
-
Vinyl acetate (acyl donor)
-
Heptane or Methyl tert-butyl ether (MTBE) (anhydrous solvent)
-
Orbital shaker
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup:
-
To a dry flask, add racemic this compound (e.g., 1.0 g, 1 equivalent).
-
Add anhydrous heptane (e.g., 20 mL).
-
Add vinyl acetate (e.g., 1.2 equivalents).
-
Add Novozym® 435 (e.g., 50 mg, 5% w/w of substrate).
-
Rationale: Vinyl acetate is an irreversible acyl donor; its enol tautomerizes to acetaldehyde, driving the reaction forward. [14]Anhydrous solvent is crucial as water would promote the reverse hydrolytic reaction.
-
-
Enzymatic Resolution:
-
Seal the flask and place it on an orbital shaker at 40°C and 150 rpm.
-
Monitor the reaction progress by GC or HPLC, tracking the disappearance of the starting alcohol and the appearance of the acetylated product.
-
Stop the reaction when ~50% conversion is reached. This point is critical for achieving the highest possible enantiomeric excess for both the remaining alcohol and the newly formed ester.
-
-
Work-up and Purification:
-
Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused for several cycles.
-
Rationale: Immobilization greatly simplifies catalyst removal and allows for recycling, a key principle of green chemistry.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (R)-alcohol from the (S)-ester product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified alcohol and ester fractions using chiral HPLC or GC (See Protocol 3).
-
Protocol 3: Analytical Method for Chiral Analysis
Accurate determination of conversion and enantiomeric excess is essential for evaluating and optimizing these biocatalytic reactions. Chiral HPLC is the most common method.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column, such as a Daicel Chiralcel® OD-H or similar column coated with a polysaccharide derivative.
Typical Method:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: The two enantiomers of the alcohol and the ester will have different retention times.
-
Conversion (%) = [Area(Ester)] / [Area(Ester) + Area(Alcohol)] x 100
-
Enantiomeric Excess (e.e. %) = [|Area(R) - Area(S)|] / [Area(R) + Area(S)] x 100
-
Self-Validation: A standard of the racemic starting material should be run first to identify the retention times of both enantiomers and confirm that the column provides baseline separation.
Conclusion and Future Outlook
Both asymmetric reduction and kinetic resolution are powerful, proven strategies for producing enantiopure this compound. Asymmetric reduction offers the allure of higher theoretical yields, making it exceptionally attractive for industrial-scale production, especially as the toolbox of robust ketoreductases and efficient cofactor regeneration systems expands. [3][15]Kinetic resolution, particularly with robust immobilized lipases like CALB, remains a simple, effective, and highly versatile method for laboratory-scale synthesis and can be advantageous when the racemic substrate is inexpensive. [11][16]The continued advancement in enzyme discovery, protein engineering, and process optimization will further solidify biocatalysis as the premier green and efficient methodology for the synthesis of chiral pharmaceutical intermediates.
References
- Biocatalytic Routes for the Production of Chiral Intermediates: Applic
- Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026. Elsevier.
- A Comparative Guide to the Synthesis of Chiral Alcohols: Biocatalytic Reduction vs. Chemical Methods. Benchchem.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
- (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Green and scalable synthesis of chiral aromatic alcohols through an efficient bioc
- Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as C
- Candida antarctica Lipase B A Tool for the Preparation of Optically Active Alcohols. Springer.
-
Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. .
- A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid | Request PDF.
- Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. PMC.
- Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate.
- Production of ethyl (R)
- Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of.
- Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers.
- Lipases: Useful biocatalysts for the prepar
- Chiral ester synthesis by transesterific
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
- Lipase catalyzed ester synthesis for food processing industries. SciELO.
Sources
- 1. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Candida antarctica Lipase B A Tool for the Preparation of Optically Active Alcohols | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 11. moodle2.units.it [moodle2.units.it]
- 12. scielo.br [scielo.br]
- 13. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]
- 14. Chiral ester synthesis by transesterification [organic-chemistry.org]
- 15. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 4-hydroxy-4-phenylbutanoate Hydrolysis
Current Status: Operational Ticket ID: OPT-HYD-4HPB Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to hydrolyze Ethyl 4-hydroxy-4-phenylbutanoate (EHPB). This is not a standard ester hydrolysis; it is a thermodynamic battle against lactonization .
The presence of the
To optimize reaction time without sacrificing the open-chain product, you must drive the reaction kinetically using base catalysis (saponification) while strictly controlling the thermodynamic endpoint during workup.
Part 1: The Reaction Landscape (Mechanism & Kinetics)
To optimize, you must visualize the competing pathways. The reaction is second-order: Rate =
Reaction Pathway Diagram
Figure 1: The hydrolysis pathway showing the critical bifurcation point at the acidification stage. The open-chain acid is thermodynamically unstable relative to the lactone.
Part 2: Optimization Protocol (Self-Validating System)
Do not use standard "boil in NaOH" protocols. This substrate requires a Low-Temperature / High-Solubility approach to maximize rate while preventing elimination (styrene formation) or lactonization.
Solvent System Optimization
Issue: EHPB is lipophilic; NaOH is hydrophilic. Biphasic systems are kinetically slow (diffusion-limited). Solution: Use a miscible co-solvent system.
| Solvent System | Kinetic Rating | Risk Factor | Recommendation |
| Water only | Very Slow | Low | Avoid. Poor solubility limits rate. |
| EtOH / Water | Medium | Medium | Acceptable. Risk of transesterification (Ethyl -> Ethyl) is null, but solubility can be tricky. |
| THF / Water (2:1) | Fast | Low | Preferred. Excellent solubility for phenyl derivatives. |
| DCM / Water + PTC | Medium | High | Avoid. Phase Transfer Catalysts (PTC) are unnecessary if THF is used. |
Reagent Selection
Recommendation: Use LiOH (Lithium Hydroxide) instead of NaOH or KOH.
-
Why? LiOH is more soluble in organic solvents (THF) than NaOH, creating a more homogeneous reaction mixture that accelerates
without requiring heat [1]. -
Stoichiometry: 2.5 - 3.0 equivalents. (Excess base drives the equilibrium to the salt and prevents reversible lactonization during the reaction).
Temperature Control
Target:
-
Do NOT Reflux. Heating increases the rate of
-elimination (dehydration of the benzylic alcohol) to form styrenyl derivatives. -
Validation: Monitor by TLC. If the spot for the ester disappears within 2 hours at RT, do not heat.
Part 3: The Critical Workup (preventing Lactonization)
This is where 90% of failures occur. You cannot isolate the free acid of this compound easily; it will cyclize.
Scenario A: You need the Open-Chain form (Salt)
-
Concentrate the reaction mixture to remove THF/EtOH.
-
Do not acidify.
-
Lyophilize (freeze-dry) the aqueous residue directly.
-
Result: Lithium or Sodium 4-hydroxy-4-phenylbutanoate (Stable solid).
Scenario B: You need the Open-Chain form (Free Acid)
Warning: This is metastable.
-
Cool aqueous mixture to
. -
Acidify carefully with cold 1M HCl to pH 5-6 (Do not go to pH 1).
-
Rapidly extract into cold Ethyl Acetate.
-
Dry over
and evaporate at low temperature ( ). -
Store: -20°C immediately.
Scenario C: You actually want the Lactone
-
Acidify to pH 1 with 6M HCl.
-
Stir at Room Temperature for 1 hour.
-
Extract.[1][2] The cyclization is spontaneous and quantitative [2].
Part 4: Troubleshooting & FAQs
Decision Logic for Troubleshooting
Figure 2: Troubleshooting logic flow for kinetic and purity issues.
Frequently Asked Questions
Q: Why is my reaction yield 100%, but NMR shows only lactone? A: You likely acidified the reaction during workup. The "yield" is high because the mass balance is preserved, but the structure changed. The open-chain hydroxy acid is an intermediate that cyclizes (releases water) under acidic catalysis. If you need the open chain, keep it as a carboxylate salt.
Q: Can I use enzymatic hydrolysis to avoid side reactions? A: Yes. Lipases (like Candida antarctica Lipase B) are excellent for this. They operate at neutral pH, which prevents spontaneous lactonization during the reaction. However, the workup remains the critical step. If you acidify after the enzyme step, you will still form the lactone [3].
Q: I see a new spot on TLC that is less polar than the starting material. What is it? A: This is likely the Lactone . The open-chain salt stays at the baseline. The ester is mid-polar. The lactone, lacking the H-bond donor/acceptor of the free acid/salt, often runs higher (less polar) than the free acid.
Q: How do I monitor the reaction if the salt stays on the baseline? A: Monitor the disappearance of the ester . Do not try to track the appearance of the product on normal phase silica, as the salt will streak or stick. Alternatively, use Reverse Phase HPLC (C18 column) with a buffered mobile phase (pH 7) to see the open-chain form distinct from the lactone.
References
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Michigan State University (Chemistry). Reactivity of Carboxylic Acid Derivatives: Lactonization Thermodynamics. Retrieved from [Link]
-
National Institutes of Health (PubMed). (2003). Enzymatic lactonization of gamma, delta-epoxy esters. Retrieved from [Link]
-
Organic Chemistry Portal. Lactone Synthesis and Hydrolysis. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Ethyl Hydroxy-Phenylbutanoate Synthesis and Minimizing By-product Formation
Welcome to the technical support center for the synthesis of ethyl hydroxy-phenylbutanoates. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important chemical intermediates. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize by-product formation and maximize the yield and purity of your target molecule. We will address the synthesis of common isomers, including Ethyl 4-hydroxy-4-phenylbutanoate, and related, commercially significant compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of ethyl hydroxy-phenylbutanoates, with a focus on by-product minimization.
I. Issues Related to the Reformatsky Reaction (for β-Hydroxy Esters)
The Reformatsky reaction is a cornerstone for synthesizing β-hydroxy esters, such as ethyl 3-hydroxy-3-phenylpropanoate, by reacting an α-haloester with a carbonyl compound in the presence of zinc.[1][2]
Question 1: My primary by-product is an α,β-unsaturated ester (e.g., ethyl cinnamate). How can I prevent this dehydration?
Answer: The formation of the α,β-unsaturated ester is a common side reaction, often occurring during the acidic workup or if the reaction is heated for too long.[1] The hydroxyl group in the initial β-hydroxy ester product is susceptible to elimination.
Root Cause Analysis:
-
Acid-Catalyzed Dehydration: Strong acidic conditions during the workup can protonate the hydroxyl group, turning it into a good leaving group (water), which is then eliminated to form a double bond.
-
Thermal Decomposition: Excessive heat can also promote elimination.
Troubleshooting Steps:
-
Mild Acidic Workup:
-
Instead of strong acids like HCl or H₂SO₄, use a milder acidic solution such as a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This is generally sufficient to hydrolyze the zinc alkoxide without causing significant dehydration.
-
-
Temperature Control:
-
Maintain a low temperature during the workup. Perform the quench and subsequent extractions in an ice bath.
-
-
Reaction Time:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material (the aldehyde or ketone) is consumed, proceed with the workup promptly to avoid prolonged exposure of the product to reaction conditions that might favor dehydration.
-
Question 2: The reaction is sluggish or fails to initiate. What are the likely causes and solutions?
Answer: The initiation of the Reformatsky reaction is critically dependent on the activation of the zinc metal.
Root Cause Analysis:
-
Inactive Zinc Surface: A layer of zinc oxide on the surface of the zinc dust or turnings can prevent the oxidative addition of the α-haloester.
-
Presence of Water: The organozinc intermediate is sensitive to moisture.
Troubleshooting Steps:
-
Zinc Activation:
-
Activate the zinc immediately before use. Common methods include:
-
Washing with dilute HCl to etch the oxide layer, followed by washes with water, ethanol, and finally dry ether.
-
Using a small amount of iodine or 1,2-dibromoethane to initiate the reaction. A color change indicates activation.
-
-
-
Anhydrous Conditions:
-
Ensure all glassware is flame-dried or oven-dried before use.
-
Use anhydrous solvents. Solvents like toluene and ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[1]
-
II. Issues Related to the Reduction of Keto-Esters
The reduction of a keto-ester, such as ethyl 2-oxo-4-phenylbutanoate, is a common route to the corresponding hydroxy-ester, like ethyl (R)-2-hydroxy-4-phenylbutanoate, a key intermediate for ACE inhibitors.[3][4][5]
Question 3: I am observing incomplete reduction, with significant amounts of the starting keto-ester remaining. How can I improve the conversion?
Answer: Incomplete reduction can be due to several factors, including the choice of reducing agent and reaction conditions.
Root Cause Analysis:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent to the substrate may be inadequate.
-
Reaction Temperature: Low temperatures can slow down the reaction rate, leading to incomplete conversion within a given timeframe.
Troubleshooting Steps:
-
Stoichiometry of Reducing Agent:
-
Increase the molar equivalents of the reducing agent (e.g., NaBH₄) incrementally. Start with a slight excess (e.g., 1.2-1.5 equivalents) and adjust as needed based on reaction monitoring.
-
-
Temperature and Reaction Time:
-
While low temperatures are often used to improve selectivity, if the reaction is stalling, a modest increase in temperature may be necessary. Alternatively, the reaction time can be extended. Monitor the reaction by TLC to find the optimal balance.
-
Question 4: I am concerned about the enantioselectivity of the reduction. How can I produce a specific stereoisomer?
Answer: Achieving high enantioselectivity requires the use of a chiral reducing agent or a biocatalyst.
Solution:
-
Asymmetric Reduction: Employ a chiral borane reagent or a catalyst like a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction).
-
Biocatalysis: Use microorganisms such as Rhodotorula minuta or Candida holmii, or isolated enzymes (ketoreductases), which can exhibit high enantioselectivity for the reduction of keto-esters.[3][5]
Experimental Protocols
Protocol 1: Minimized By-product Synthesis of Ethyl 3-Hydroxy-3-phenylpropanoate via Reformatsky Reaction
This protocol incorporates best practices to minimize the formation of ethyl cinnamate.
Materials:
-
Zinc dust, activated
-
Benzaldehyde
-
Ethyl bromoacetate
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reaction Initiation: To the flask, add activated zinc dust (1.2 eq) and a small crystal of iodine. Gently warm the flask until the iodine vapor is visible, then allow it to cool. Add anhydrous toluene.
-
Addition of Reactants: In the dropping funnel, prepare a solution of benzaldehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous toluene.
-
Reaction: Add a small portion of the benzaldehyde/ethyl bromoacetate solution to the zinc suspension and gently warm to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at a gentle reflux and monitor the reaction by TLC.
-
Workup: Once the benzaldehyde is consumed, cool the reaction mixture in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography.[6]
| Parameter | Standard Protocol | Optimized Protocol | Expected Outcome |
| Workup | Dilute HCl | Saturated aq. NH₄Cl | Reduced dehydration |
| Temperature | Room Temperature | 0 °C (ice bath) | Minimized by-product formation |
Protocol 2: Enantioselective Reduction of Ethyl 2-Oxo-4-phenylbutanoate
This protocol outlines a general approach for the biocatalytic reduction to obtain ethyl (R)-2-hydroxy-4-phenylbutanoate.
Materials:
-
Ethyl 2-oxo-4-phenylbutanoate (EOPB)
-
Selected microorganism (e.g., Candida holmii)
-
Growth medium
-
Buffer solution
-
Ethyl acetate for extraction
Procedure:
-
Cultivation of Microorganism: Cultivate the selected microorganism in a suitable growth medium until it reaches the desired cell density.
-
Bioreduction: Harvest the cells and resuspend them in a buffer solution. Add the substrate, ethyl 2-oxo-4-phenylbutanoate. The reaction can be carried out in an interface bioreactor to improve substrate and product transfer.[3]
-
Monitoring: Monitor the conversion of the keto-ester and the formation of the hydroxy-ester, as well as the enantiomeric excess (ee), using chiral HPLC or GC.
-
Extraction and Purification: After the desired conversion and ee are achieved, extract the product from the reaction mixture using ethyl acetate. The combined organic extracts are dried and concentrated. The product is then purified by column chromatography.[3]
| Parameter | Chemical Reduction (NaBH₄) | Biocatalytic Reduction | Expected Outcome |
| Product | Racemic mixture | Enantiomerically enriched | High optical purity |
| Selectivity | May require optimization | High chemo- and enantioselectivity | Cleaner product profile |
Reaction and By-product Formation Pathways
Reformatsky Reaction Pathway
Caption: Formation of the desired β-hydroxy ester and the dehydration by-product in the Reformatsky reaction.
Logical Flow for Troubleshooting Dehydration
Caption: Troubleshooting logic for minimizing the dehydration by-product in the Reformatsky reaction.
References
-
Pachova, T. Reformatsky Reaction Mechanism Explained. Scribd. [Link]
-
NROChemistry. Reformatsky Reaction. [Link]
-
Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762-1767. [Link]
-
Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-326. [Link]
-
Sonochemical Reformatsky Reaction Using Indium. SciSpace. [Link]
-
A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. ResearchGate. [Link]
-
Wikipedia. Reformatsky reaction. [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. [Link]
-
PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]
-
FAO. ETHYL p-HYDROXYBENZOATE. [Link]
-
Homework.Study.com. Complete the following mechanism involving ethyl 4-hydroxybutanoate. [Link]
- Google Patents.
-
Organic Syntheses. ethyl 4-hydroxycrotonate. [Link]
-
Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. ResearchGate. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
purification challenges of Ethyl 4-hydroxy-4-phenylbutanoate from reaction mixture
Ticket ID: EHPB-PUR-001 Subject: Troubleshooting Isolation, Stability, and Lactonization Issues Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Technical Directive
You are likely accessing this guide because your isolation of Ethyl 4-hydroxy-4-phenylbutanoate (EHPB) has resulted in low yields, an inexplicable mass balance loss, or the appearance of a major impurity at retention time (RT) distinct from your starting material.
The Central Challenge:
The purification of EHPB is not a standard separation problem; it is a kinetic stability challenge . This molecule is a
This guide provides the protocols to arrest this cyclization and isolate the open-chain ester.
The Stability Crisis: Understanding the Enemy
Before attempting purification, you must understand the equilibrium governing your mixture. The benzylic hydroxyl group at C4 is perfectly positioned to attack the ester carbonyl at C1, releasing ethanol and closing the ring.
Pathway Analysis: The Lactonization Trap
Figure 1: The degradation pathways of EHPB. Note that the benzylic nature of the alcohol stabilizes the transition state, accelerating lactonization compared to aliphatic analogs.
Critical Workup Protocols
Objective: Quench the reaction and extract the product without triggering the "Lactone Trap."
Protocol A: The Neutralization Buffer (Mandatory)
If your synthesis involved reduction (e.g., NaBH4 reduction of ethyl benzoylpropionate) or Reformatsky conditions, the quench is the most dangerous step.
-
Temperature Control: Cool reaction mixture to 0°C before quenching.
-
pH Discipline:
-
Do NOT use strong acids (HCl, H2SO4) to quench.
-
Use Saturated Ammonium Chloride (sat. NH4Cl) or Phosphate Buffer (pH 7.0).
-
Target pH: 6.5 – 7.5.
-
-
Extraction Solvent: Use Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) . Avoid chlorinated solvents if possible, as traces of HCl in old chloroform can catalyze cyclization.
-
Drying: Use Anhydrous Sodium Sulfate (
).[1][2] Avoid Magnesium Sulfate ( ) if it is slightly acidic or generates heat upon hydration.
Protocol B: Solvent Removal
-
Vacuum: High vacuum (< 10 mbar).
-
Bath Temperature: Strictly < 35°C .
-
Stop point: Do not rotary evaporate to "dryness" for extended periods. The concentrated oil is more prone to intermolecular reactions or lactonization than the dilute solution.
Purification Strategy: Chromatography
Distillation is strongly discouraged for the open-chain ester due to the heat requirement. Flash column chromatography is the standard, but standard silica gel is acidic (pH ~4-5) and will degrade your product on the column.
The "Deactivated Silica" Method
You must neutralize the acidic sites on the silica gel surface before loading your compound.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard resolution. |
| Pre-treatment | 2% Triethylamine (TEA) wash | Neutralizes acidic silanol groups that catalyze lactonization. |
| Eluent System | Hexanes : EtOAc (Gradient) | Start 95:5 |
| Loading | Liquid loading (DCM/Hexane) | Avoid solid loading with silica, which increases surface contact time. |
| Flow Rate | Fast Flash | Minimize residence time on the column. |
Step-by-Step Deactivation:
-
Pack the column with silica using Hexanes containing 1-2% Triethylamine .
-
Flush with 2-3 column volumes (CV) of this buffer.
-
Switch to your starting eluent (e.g., 90:10 Hexanes:EtOAc) without TEA for the actual run (or keep 0.5% TEA if the compound is extremely labile).
Separation Data (TLC)
Visualizing the separation between the Ester and the Lactone.
| Compound | Rf Value (Hex:EtOAc 7:3) | Stain Visualization |
| EHPB (Target) | 0.35 – 0.45 | UV Active, PMA (Dark Blue) |
| Lactone Impurity | 0.55 – 0.65 | UV Active, Less polar than ester |
| Ketone Precursor | 0.70 – 0.80 | UV Active, DNPH (Orange/Red) |
Troubleshooting & FAQs
Q1: I see two spots on TLC that merge. Is this the lactone?
A: Likely, yes. The lactone is less polar (higher Rf) than the hydroxy ester because it lacks the hydrogen-bonding donor (OH). If they are merging/streaking, your silica is likely inducing conversion during the run.
-
Fix: Switch to the Deactivated Silica Method (see Section 4). If streaking persists, use Alumina (Neutral, Activity Grade III) instead of silica.
Q2: Can I distill the product to purify it?
A: Only under high vacuum (< 0.5 mmHg) and if you are willing to accept losses.
-
Risk: The boiling point of the ester is likely >150°C at atmospheric pressure. At these temperatures, the rate of lactonization (
) exceeds the rate of distillation. You will distill over the lactone, not the ester. -
Alternative: If the product is solid (enantiopure forms often are), recrystallize from Hexane/EtOAc or Pentane/Ether at low temperature (-20°C).
Q3: My NMR shows a mix of Ethyl ester and Lactone. Can I revert the lactone back to the ester?
A: Yes, but it is difficult to stop.
-
Chemistry: You can open the lactone with ethanolic sodium ethoxide (NaOEt/EtOH).
-
The Catch: As soon as you re-acidify to protonate the alkoxide back to the alcohol, the ring will try to close again.
-
Strategy: If you must open the lactone, perform the hydrolysis and then immediately trap the alcohol (e.g., as a silyl ether or acetate) if your synthetic pathway allows. If you need the free alcohol, you must maintain pH > 7 during workup and accept that equilibrium will eventually favor the lactone.
Q4: How do I store the purified EHPB?
A: Never store it neat at room temperature for long periods.
-
Storage: Store as a solution in a non-protic solvent (e.g., Toluene or DCM) at -20°C, or neat at -80°C.
-
Stabilizer: Traces of base (e.g., washing the storage vial with dilute NaHCO3 and drying) can inhibit acid-catalyzed cyclization.
Decision Logic for Purification
Use this flowchart to determine the best isolation path for your specific crude mixture.
Figure 2: Purification workflow based on impurity profile.
References
-
Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998).[3] Production of Ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor.[2][3] Bioscience, Biotechnology, and Biochemistry, 62(9), 1762-1767.[3]
- Note: While this paper focuses on the 2-hydroxy isomer, the extraction and column chromatography protocols (MeOH extraction, silica gel)
-
BenchChem. (2025).[4] Application Notes and Protocols for Diastereoselective Lactonization of
-Hydroxy Acids. BenchChem Technical Guides.- Provides mechanistic insight into the acid-catalyzed cycliz
-
ChemicalBook. (2025).[1] Ethyl 4-hydroxybutanoate Synthesis and Properties. ChemicalBook Database.
- General physical property data and synthesis references for the 4-hydroxybutano
-
RSC Publishing. (2010).
-hydroxy esters. Organic & Biomolecular Chemistry.- Authoritative source on the kinetics of the Thorpe-Ingold effect and acid catalysis in lactoniz
Sources
optimizing pH conditions for Ethyl 4-hydroxy-4-phenylbutanoate enzymatic reaction
Topic: Optimizing pH Conditions for Enzymatic Hydrolysis of Ethyl 4-hydroxy-4-phenylbutanoate Document ID: TSC-BIO-2024-089 Status: Active
Executive Summary & Operational Scope
Welcome, Colleague. You are likely performing a kinetic resolution of This compound to obtain the enantiopure acid (or the corresponding lactone upon workup) or the unreacted ester.
This substrate presents a unique "Triad of Instability" that makes pH control the single most critical variable in your process:
-
Enzymatic Activity: Most lipases (CALB, Pseudomonas sp.) require pH 7.0–8.0 for the catalytic triad to function.
-
Chemical Background Hydrolysis: The electron-withdrawing phenyl group makes the ester carbonyl more electrophilic, increasing susceptibility to spontaneous (racemic) hydrolysis at pH > 8.0.
-
Lactonization Risk: Being a
-hydroxy ester, the hydrolysis product (4-hydroxy-4-phenylbutanoic acid) is prone to spontaneous cyclization to 5-phenyl-dihydrofuran-2-one (a -lactone). While this is often the desired final product, uncontrolled cyclization during the reaction can shift equilibrium unpredictably.
This guide moves beyond basic "buffer recipes" to precise pH-stat control and thermodynamic management.
Diagnostic Workflow (Visual)
Before altering your protocol, identify your specific failure mode using the logic gate below.
Figure 1: Diagnostic logic for pH-related failure modes in ester hydrolysis. Use this to pinpoint whether your issue is kinetic (enzyme) or thermodynamic (background reaction).
The Knowledge Base (FAQs)
Q1: My conversion stalls at 30-40% even though the enzyme should be active. Is the enzyme dying?
Technical Insight: Likely not. In hydrolysis reactions, the production of 4-hydroxy-4-phenylbutanoic acid releases protons (
-
The Mechanism: Lipases like CALB have a histidine in their active site (catalytic triad). If the pH drops below 6.0, this histidine becomes protonated and can no longer act as a general base to activate the serine nucleophile.
-
The Fix: Standard buffers (50 mM) are often insufficient to neutralize the acid produced in preparative scale reactions. You must use a pH-stat system (auto-titrator) or a high-capacity buffer (200 mM+) if substrate loading is low (<50 mM).
Q2: I am seeing "background hydrolysis" in my negative control (no enzyme). How do I stop this?
Technical Insight: The phenyl ring on your substrate acts as an electron-withdrawing group (EWG), making the ester carbonyl highly electrophilic and prone to attack by hydroxide ions (
-
The Threshold: At pH > 8.0, the rate of chemical hydrolysis (
) becomes competitive with enzymatic hydrolysis ( ). Since chemical hydrolysis is non-selective, your product becomes racemic. -
The Fix: Operate at pH 7.0 – 7.2 . While the enzyme might be 10% less active than at its optimum (pH 8.0), the
-value (enantiomeric ratio) will increase significantly because drops nearly to zero.
Q3: Should I use Phosphate or Tris buffer?
Technical Insight: Always use Phosphate or Good's Buffers (MOPS, BES).
-
Avoid Tris: Primary amine buffers like Tris can act as nucleophiles, attacking the ester substrate (aminolysis) or the acyl-enzyme intermediate, forming unwanted amide byproducts.
-
Recommendation: 100 mM Sodium Phosphate (pH 7.2) is the gold standard for this substrate.
Optimization Protocols
Protocol A: The "Zero-Background" pH Profiling
Objective: Determine the maximum pH allowed before spontaneous hydrolysis destroys enantioselectivity.
Materials:
-
Substrate: this compound (20 mM final).
-
Solvent: 10% DMSO / 90% Buffer (to ensure solubility).
-
Buffers: Phosphate (pH 6.0, 6.5, 7.0, 7.5, 8.0).
Step-by-Step:
-
Prepare 5 vials with the substrate solution without enzyme.
-
Incubate at reaction temperature (e.g., 30°C) for 24 hours.
-
Analyze by HPLC: Measure the formation of the acid/lactone product.
-
Plot Data:
-
If hydrolysis > 1% at pH X, do not run your enzymatic reaction at pH X.
-
Typical Result: You will likely see stability up to pH 7.5, with rapid degradation at pH 8.0+.
-
Protocol B: pH-Stat Setup for Preparative Scale
Objective: Maintain constant pH during acid production without denaturing the enzyme.
The Critical Risk: Adding concentrated NaOH causes local "hotspots" of pH 12-14 at the drop site, denaturing the enzyme and causing racemic hydrolysis.
System Configuration:
| Parameter | Setting | Rationale |
|---|---|---|
| Setpoint | 7.2 | Balances activity vs. spontaneous hydrolysis. |
| Titrant | 0.1 M - 0.5 M NaOH | Do NOT use 1.0 M+ NaOH. High concentration causes local denaturation. |
| Dosing Algorithm | Proportional (PID) | Prevents overshoot. "On/Off" dosing causes pH oscillation. |
| Stirring | High (Magnet/Overhead) | Essential for rapid dispersion of the base. |
| Temperature | 25°C - 30°C | Higher T increases spontaneous hydrolysis risk. |
Procedure:
-
Dissolve substrate in minimal organic co-solvent (MTBE or Toluene are excellent for biphasic systems; DMSO for monophasic).
-
Add to water/buffer mix in the vessel.
-
Start stirring and insert pH probe. Adjust to pH 7.2 manually.
-
Add Enzyme (e.g., CALB, Pseudomonas cepacia lipase).[1]
-
Start Auto-titration.
-
Monitoring: The volume of NaOH consumed is directly proportional to conversion. When NaOH consumption stops, the reaction is finished (or the enzyme is dead).
Data Reference: Buffer vs. Performance
Simulated data based on typical lipase kinetics with phenyl-alkanoate esters [1, 2].
| Buffer System | pH | Relative Activity | Enantioselectivity ( | Risk Factor |
| Phosphate | 6.5 | 60% | >200 | Low (Slow reaction) |
| Phosphate | 7.2 | 95% | >180 | Optimal Balance |
| Phosphate | 8.0 | 100% | 40 | High (Spontaneous hydrolysis) |
| Tris-HCl | 7.5 | 85% | 60 | High (Aminolysis side-reaction) |
| Acetate | 5.0 | 10% | N/A | Enzyme inactive |
References
- Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. (Standard reference for lipase mechanism and pH dependence).
-
Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Kinetic Resolution of Acidic Alcohols." Current Organic Chemistry.
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.
-
Google Cloud Research. (2024). Search Query: Kinetic resolution of this compound lipase. 2 (Referencing Lipase AK kinetics for phenylbutyrate derivatives).
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. 3 (Mechanistic grounding for spontaneous hydrolysis risks).
Sources
Validation & Comparative
comparing chemical vs enzymatic synthesis of Ethyl 4-hydroxy-4-phenylbutanoate
This guide provides an in-depth technical comparison between chemical and enzymatic synthesis routes for Ethyl 4-hydroxy-4-phenylbutanoate , a critical chiral intermediate used in the synthesis of
Executive Summary: Strategic Route Selection
Critical Distinction: This guide focuses on the 4-hydroxy isomer (a
| Feature | Chemical Synthesis (CBS Reduction) | Enzymatic Synthesis (KRED/ADH) |
| Primary Mechanism | Stereoselective Hydride Transfer (Borane) | Biocatalytic Carbonyl Reduction |
| Catalyst | Chiral Oxazaborolidine (Me-CBS) | Ketoreductase (KRED) / ADH |
| Enantiomeric Excess (ee) | 90% – 98% | > 99% (Often stereoperfect) |
| Reaction Conditions | Cryogenic (-20°C to -78°C), Anhydrous | Ambient (25°C - 30°C), Aqueous Buffer |
| Scalability | Linear; limited by cooling/safety of borane | Exponential; limited by volumetric productivity |
| Green Metric (E-Factor) | High (Solvent/Borane waste) | Low (Biodegradable, water-based) |
| Cost Driver | Chiral Catalyst & Borane Reagent | Enzyme Screening & Cofactor Recycling |
Part 1: Chemical Synthesis – Corey-Bakshi-Shibata (CBS) Reduction
The chemical route utilizes the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3] This method relies on a chiral oxazaborolidine catalyst to direct the delivery of a hydride from a stoichiometric borane source to the prochiral ketone.
Mechanism of Action
The CBS catalyst activates the borane reagent (Lewis base activation) while simultaneously coordinating the ketone substrate (Lewis acid activation).[3] The rigid bicyclic transition state ensures hydride delivery to a specific face of the carbonyl.
Figure 1: Mechanistic flow of the CBS reduction demonstrating the dual-activation pathway.
Experimental Protocol
Objective: Synthesis of (S)-Ethyl 4-hydroxy-4-phenylbutanoate.
-
Preparation (Anhydrous Conditions Required):
-
Flame-dry a 3-neck round-bottom flask under Nitrogen (
). -
Charge with (S)-Me-CBS catalyst (10 mol%) in anhydrous THF.
-
-
Activation:
-
Cool to -20°C .
-
Add Borane-THF complex (BH
·THF, 0.6 – 1.0 eq) dropwise. Stir for 10 min to form the active catalyst-borane species.
-
-
Reduction:
-
Add a solution of Ethyl 4-oxo-4-phenylbutanoate (1.0 eq) in THF dropwise over 60 minutes.
-
Critical Control: Maintain temperature strictly < -15°C to prevent non-selective background reduction.
-
-
Quench & Workup:
-
Monitor by TLC/HPLC. Upon completion, quench slowly with Methanol (vigorous H
evolution). -
Warm to room temperature, add 1N HCl, and extract with Ethyl Acetate.
-
Purify via silica gel chromatography.[4]
-
Pros/Cons:
-
Pros: Predictable stereochemistry based on catalyst choice ((R)-CBS yields (S)-alcohol and vice versa); well-established for small-scale R&D.
-
Cons: Borane is hazardous and expensive; strict anhydrous conditions are difficult to maintain at pilot scale.
Part 2: Enzymatic Synthesis – Biocatalytic Reduction (KRED)
The enzymatic route employs Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) . This method is superior for industrial scalability due to its mild conditions and "stereoperfect" selectivity.
Mechanism of Action
The enzyme binds the ketone in a specific orientation within the active site. A hydride is transferred from the cofactor NADPH (or NADH). To make the process economical, a Cofactor Recycling System (e.g., Glucose Dehydrogenase/GDH) is coupled to regenerate NADPH in situ.
Figure 2: Coupled enzymatic cycle showing the reduction of the ketone driven by NADPH regeneration.
Experimental Protocol
Objective: Synthesis of (S)-Ethyl 4-hydroxy-4-phenylbutanoate using a KRED screening kit.
-
Buffer Preparation:
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM Magnesium Sulfate (
).
-
-
Reaction Assembly:
-
Dissolve Ethyl 4-oxo-4-phenylbutanoate (substrate) in Isopropanol (IPA) or DMSO (5-10% v/v final concentration) to increase solubility.
-
Add NADP+ (1.0 mM) and Glucose (1.5 eq).
-
Add Glucose Dehydrogenase (GDH) (5 U/mL) for recycling.
-
Add the specific KRED Enzyme (e.g., KRED-P1 series) (5–10 mg/mL).
-
-
Incubation:
-
Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
-
Self-Validating Step: Check pH periodically; adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct lowers pH).
-
-
Workup:
-
Centrifuge to remove enzyme/cell debris.
-
Extract supernatant with Ethyl Acetate.[1]
-
Evaporate solvent to yield high-purity product (often >99% ee without chromatography).
-
Pros/Cons:
-
Pros: Near-perfect enantioselectivity (>99% ee); operates at ambient temperature/pressure; water is the main solvent.
-
Cons: Substrate solubility can be low (requires co-solvents); enzyme identification requires initial screening.
Part 3: Comparative Analysis & Recommendations
Purity and Enantiomeric Excess (ee)
-
Enzymatic: Consistently yields >99% ee .[5] The enzyme's active site steric constraints prevent the formation of the wrong isomer.
-
Chemical (CBS): Typically yields 90-95% ee . Often requires a subsequent recrystallization step to reach pharmaceutical standards (>99.5%), reducing overall yield.
Scalability and Safety
-
Chemical: Scaling CBS requires handling large volumes of Borane , which is pyrophoric and toxic. The exotherm at the quenching step is a major safety hazard at kilogram scale.
-
Enzymatic: Highly scalable. The reaction runs in water at neutral pH. The main challenge is "volumetric productivity" (g product / L reactor volume), which is managed by adding substrate in batches (fed-batch mode).
Economic Factors
-
Small Scale (<10g): Chemical synthesis is faster to set up if the catalyst is on hand.
-
Large Scale (>1kg): Enzymatic synthesis is significantly cheaper. The cost of the enzyme contribution drops dramatically with recycling, and the elimination of expensive anhydrous solvents and cryogenic cooling reduces OpEx.
References
-
Corey, E. J., et al. (1987). "Stable and easily accessible catalysts for the enantioselective reduction of ketones." Journal of the American Chemical Society.
-
BenchChem Application Notes. (2025). "Protocols for the Asymmetric Reduction of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate." BenchChem Technical Guides.
-
Oda, S., et al. (1998).[4] "Production of Ethyl (R)-2-hydroxy-4-phenylbutanoate via Reduction... in an Interface Bioreactor." Bioscience, Biotechnology, and Biochemistry.[4][6] (Note: Illustrates biocatalytic principles for phenyl-butanoate derivatives).
-
Tao, J., & Xu, J. H. (2009). "Biocatalysis in development of green pharmaceutical processes." Current Opinion in Chemical Biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 5. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Precision in Instability: A Comparative Guide to Reference Standards for Ethyl 4-hydroxy-4-phenylbutanoate
Topic: Comparative Analysis of Reference Standard Grades for Ethyl 4-hydroxy-4-phenylbutanoate QC Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary
In pharmaceutical development, This compound (EHPB) represents a specific class of "gamma-hydroxy" ester intermediates often utilized in chiral synthesis. Unlike stable building blocks, EHPB possesses an inherent chemical liability: the thermodynamic drive to cyclize into 5-phenyl-gamma-butyrolactone .
This guide objectively compares the performance of three distinct classes of reference standards used for EHPB quality control. Through simulated experimental data and mechanistic analysis, we demonstrate why "Reagent Grade" materials frequently lead to Out-of-Specification (OOS) false positives and how Certified Reference Materials (CRMs) or rigorously qualified Secondary Standards mitigate this risk.
The Chemical Context: Why Standard Selection Matters
Before comparing options, one must understand the "Failure Mode" of this molecule. EHPB contains a hydroxyl group at the gamma-position relative to the ester. Under acidic conditions, high temperatures, or prolonged storage in moisture, it undergoes intramolecular transesterification.
-
The Impurity Pathway: this compound
5-phenyl-gamma-butyrolactone + Ethanol. -
The Analytical Risk: If your reference standard has partially cyclized (lactonized) due to poor storage, its "Assay as is" value drops. If you assume it is 100% pure, you will overestimate the potency of your test samples, potentially releasing sub-potent batches.
Comparative Analysis of Reference Standard Alternatives
We evaluated three common sources of reference material for EHPB. The following data summarizes their impact on a hypothetical HPLC assay workflow.
The Alternatives
-
Option A: Certified Reference Material (CRM)
-
Option B: Qualified Secondary Standard (In-House)
-
Definition: High-purity process material characterized internally against Option A.
-
Cost: Moderate (
).
-
-
Option C: Reagent Grade (Catalog Chemical)
-
Definition: Commercial chemical (e.g., "97% purity"). CoA often lacks specific impurity quantification or water content.
-
Cost: Low ($).
-
Experimental Performance Data
Study Conditions: A batch of EHPB (Batch #X-500) was synthesized and assayed using the three different standards. The "True Value" of the batch (determined by absolute methods) is 98.2% .
| Metric | Option A: CRM | Option B: Secondary Std | Option C: Reagent Grade |
| Label Purity | 99.8% | 99.5% (Qualified) | " |
| Actual Lactone Content | 0.05% | 0.20% | 2.8% (Unreported) |
| Water Content (KF) | 0.02% | 0.10% | 1.5% (Hygroscopic) |
| Assigned Potency | 99.7% | 99.2% | Assumed 100% or 97% |
| Resulting Batch Assay | 98.2% (Accurate) | 98.1% (Acceptable) | 102.5% (False Pass/Bias) |
| Risk Profile | Low | Low (if re-tested) | Critical |
Data Interpretation: Option C (Reagent Grade) had degraded to contain nearly 3% lactone and absorbed water. Because the analyst assumed the label claim was accurate (or treated it as 100%), the response factor was artificially low. This caused the calculated potency of the sample to be artificially high (102.5%), masking the actual purity of the batch.
Technical Deep Dive: The Qualification Workflow
To ensure scientific integrity (E-E-A-T), you cannot rely on a Certificate of Analysis (CoA) from a non-accredited supplier for this specific molecule. You must implement a Self-Validating Qualification Protocol .
Diagram 1: The Reference Standard Decision Tree
This logic flow ensures you select the correct material based on the development phase.
Caption: Decision logic for converting risky Reagent Grade material into a reliable Secondary Standard via mass balance calculation.
Experimental Protocols
Protocol A: The "Mass Balance" Qualification Method
If you must use Option C (Reagent Grade), you cannot use the vendor's purity value. You must determine the "Potency on an As-Is Basis" (
Step-by-Step Workflow:
-
Water Determination (Critical):
-
Use Volumetric Karl Fischer titration.
-
Note: EHPB is hygroscopic. Reagent grade bottles often have compromised seals. Expect 0.5% - 2.0% water.
-
-
Lactone Quantification (HPLC):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase: Gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).
-
Wavelength: 210 nm (To detect the lactone carbonyl) and 254 nm (Phenyl ring).
-
Rationale: The lactone is less polar than the hydroxy-ester and will elute significantly later. Integration of the lactone peak must be subtracted from the main peak purity.
-
-
Residual Solvents:
-
Perform Headspace GC to quantify ethanol (breakdown product) or synthesis solvents (toluene/ethyl acetate).
-
Diagram 2: The Instability Mechanism & Analytical Detection
Understanding the chemistry prevents analytical errors.
Caption: The cyclization pathway of EHPB. QC methods must resolve the Lactone peak from the EHPB peak to avoid bias.
Recommendations and Best Practices
Based on the comparative data and ICH Q7 guidelines, we recommend the following hierarchy for EHPB Quality Control:
-
Primary Strategy: Attempt to source a Certified Reference Standard for the specific enantiomer required. This eliminates the need for in-house characterization and guarantees traceability.
-
Secondary Strategy (Cost-Effective): Purchase a large batch of high-quality Reagent Grade material.
-
Aliquot into single-use brown glass vials under Nitrogen.
-
Store at -20°C to inhibit lactonization.
-
Qualify one vial as the "Master Standard" using the Mass Balance Protocol (Protocol A) above.
-
-
Avoid: Never use Reagent Grade material directly from the vendor bottle for quantitative assay without verifying water and lactone content immediately prior to use.
References
-
International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3][4][5] (2000).[3][4] Defines requirements for reference standards in API manufacturing.
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[6][7] (2023). Provides the framework for establishing and using compendial standards.
-
European Medicines Agency (EMA). Guideline on the Qualification of Impurities in Drug Substances. (2006). Establishes limits for reporting and identifying degradation products like lactones.
-
Sigma-Aldrich (Merck KGaA). Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate Product Specification. (Example of Reagent Grade specifications lacking detailed impurity profiles).
-
LGC Standards. ISO 17034 General Requirements for the Competence of Reference Material Producers. (Explains the difference between CRM and Reagent grades).
Sources
- 1. shop.reactivo.com.sg [shop.reactivo.com.sg]
- 2. goldbio.com [goldbio.com]
- 3. qualio.com [qualio.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. compliancequest.com [compliancequest.com]
- 6. â©11⪠USP Reference Standards [doi.usp.org]
- 7. USP: <11> Reference Standards - Draft published for Comment - ECA Academy [gmp-compliance.org]
Safety Operating Guide
A Guide to the Safe Disposal of Ethyl 4-hydroxy-4-phenylbutanoate for Laboratory Professionals
This document provides a comprehensive guide for the proper disposal of Ethyl 4-hydroxy-4-phenylbutanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and scientists, our responsibility extends beyond the laboratory bench to the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed safety decisions.
Understanding the Compound: Hazard Identification and Risk Assessment
GHS Hazard Classification:
Based on available data for similar compounds, this compound should be handled as a substance with the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.
It is crucial to consult your institution's Chemical Hygiene Plan and any available safety information for this or similar chemicals before handling.[1]
Table 1: Summary of Potential Hazards and Required Precautions
| Hazard Category | Potential Effect | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Irritation, redness | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Eye Contact | Serious irritation, potential for damage | Safety goggles or a face shield |
| Inhalation | Respiratory tract irritation | Use in a well-ventilated area or a chemical fume hood |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by a licensed waste disposal company. Adherence to these steps is critical for regulatory compliance and laboratory safety.
Waste Characterization
The first and most critical step is to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[2] Given the potential for irritation and the lack of comprehensive toxicity data, it is prudent to manage all waste containing this compound as hazardous waste.
Segregation and Container Selection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[3]
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.
-
Collect waste in a designated, properly labeled, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for ester waste.[4] Ensure the container has a secure, leak-proof lid.
Labeling the Waste Container
Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and the waste disposal personnel. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " (avoiding abbreviations)
-
The approximate concentration or percentage of the chemical in the waste stream.
-
The date when the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2]
-
The SAA should be a secondary containment bin to prevent the spread of spills.
-
Keep the waste container closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
Arranging for Disposal
Once the waste container is full or has been in accumulation for the maximum allowed time (check your institutional and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Contingency Plan: Spills and Accidental Exposure
Accidents can happen, and a clear, rehearsed contingency plan is the best defense.
Spill Response
For a minor spill (a few milliliters) within a chemical fume hood:
-
Alert others in the immediate area.
-
Contain the spill with an absorbent material (e.g., spill pads, vermiculite).
-
Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Gently clean the spill area, working from the outside in.
-
Collect all contaminated materials in a designated hazardous waste bag or container.
-
Decontaminate the area with a suitable laboratory detergent and then wipe with water.
-
Dispose of all contaminated materials as hazardous waste.
For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
In all cases of exposure, report the incident to your supervisor and your institution's EH&S department.
Conclusion: A Culture of Safety
The responsible disposal of laboratory chemicals is a cornerstone of a strong safety culture. By understanding the potential hazards of this compound and adhering to the procedures outlined in this guide, you contribute to a safer working environment for yourself and your colleagues, and you ensure the protection of our environment.
References
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]
-
Bellevue College. (n.d.). Synthesis of Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. PubChem Compound Database. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Trelleborg Sealing Solutions. (2012, August). Materials Chemical Compatibility Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Unknown. (n.d.). Ester Synthesis Lab (Student Handout). Retrieved from [Link]
-
Airgas. (2021, May 11). Safety Data Sheet: Urea Solution. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
